2-(3,3-Diphenylpropylamino)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,3-diphenylpropylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c18-17(20)13-19-12-11-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16,19H,11-13H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGXICRJQZKUPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587876 | |
| Record name | 2-(3,3-Diphenylpropylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76991-05-4 | |
| Record name | 2-(3,3-Diphenylpropylamino)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 2-(3,3-Diphenylpropylamino)acetamide
Introduction
2-(3,3-Diphenylpropylamino)acetamide is a secondary amine and acetamide derivative. Its core structure, featuring a diphenylpropylamine moiety, is of significant interest in medicinal chemistry due to its presence in various centrally active agents. The basicity of the secondary amine and the lipophilic nature of the two phenyl rings are expected to be primary determinants of its physicochemical properties, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, outlines robust protocols for their experimental determination, and discusses the implications of these properties for research and drug development.
Chemical and Physical Properties
The foundational properties of a compound dictate its behavior in both chemical and biological systems. For 2-(3,3-Diphenylpropylamino)acetamide, the interplay between the basic amino group and the lipophilic diphenylpropyl tail is paramount.
Compound Identification
-
IUPAC Name: 2-(3,3-diphenylpropylamino)acetamide[1]
-
Synonyms: N-(3,3-Diphenylpropyl)glycinamide[1]
-
CAS Number: 76991-05-4[1]
-
Molecular Formula: C₁₇H₂₀N₂O[1]
-
Molecular Weight: 268.35 g/mol [1]
Physicochemical Data
The following table summarizes key physicochemical properties. While experimental data for this specific molecule is sparse in publicly accessible literature, predicted values based on its structure provide a valuable starting point for experimental design.
| Property | Value (Predicted/Inferred) | Source | Significance in Drug Development |
| pKa | ~9.9 | Inferred from[2][3][4] | Governs the degree of ionization at physiological pH (7.4), impacting solubility, permeability, and receptor binding. A pKa of ~9.9 indicates it will be predominantly protonated in the acidic environment of the stomach and significantly protonated in blood plasma. |
| logP | ~2.5 - 3.5 | Calculated | Indicates the lipophilicity of the compound. A value in this range suggests good membrane permeability but may also lead to lower aqueous solubility and potential for non-specific binding. |
| Aqueous Solubility | Low | Inferred | The high lipophilicity conferred by the diphenyl groups suggests that the compound will have limited solubility in water, a critical factor for formulation and bioavailability. |
| Hydrogen Bond Donors | 2 | [1] | Influences solubility and the potential for interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | [1] | Affects solubility and binding affinity to proteins. |
| Rotatable Bonds | 7 | [1] | Relates to the conformational flexibility of the molecule, which can impact its ability to fit into a receptor's binding pocket. |
Synthesis and Characterization
A plausible and efficient synthesis of 2-(3,3-Diphenylpropylamino)acetamide involves a standard nucleophilic substitution reaction.
Synthetic Pathway
The most direct route is the alkylation of 3,3-diphenylpropylamine with a 2-haloacetamide, such as 2-chloroacetamide. This reaction is a classic example of nucleophilic substitution where the amine acts as the nucleophile.
Caption: Proposed synthesis of 2-(3,3-Diphenylpropylamino)acetamide.
The starting material, 3,3-diphenylpropylamine, can be synthesized via methods such as the catalytic hydrogenation of 3,3-diphenylpropionitrile[5].
Characterization Methods
Confirmation of the final product's identity and purity would be achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Experimental Protocols
The following protocols describe standardized methods for determining the fundamental basic properties of pKa and aqueous solubility. These protocols are designed to be self-validating by including necessary calibration and control steps.
Protocol: Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds[6]. It involves monitoring the pH of a solution as a titrant of known concentration is added, allowing for the determination of the pH at which the compound is 50% ionized, which corresponds to its pKa[7].
Materials:
-
2-(3,3-Diphenylpropylamino)acetamide
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Potassium Chloride (KCl)
-
Deionized, carbonate-free water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
25 mL burette
Procedure:
-
Solution Preparation: Prepare a ~1 mM solution of the test compound in water. Due to predicted low solubility, a co-solvent like methanol may be necessary. If a co-solvent is used, the apparent pKa will be determined, and extrapolation to 0% co-solvent is required for the aqueous pKa. Add KCl to maintain a constant ionic strength (e.g., 0.15 M)[7].
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel on a magnetic stirrer. Immerse the calibrated pH electrode into the solution[8].
-
Titration: Titrate the solution with standardized 0.1 M HCl. Record the pH reading after each incremental addition (e.g., 0.1 mL) of the titrant[8]. Allow the pH to stabilize before each reading.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point[7].
-
Validation: Perform a blank titration with the solvent system alone to correct for any background effects[6].
Caption: Workflow for pKa determination via potentiometric titration.
Protocol: Determination of Aqueous Solubility by Shake-Flask Method
Rationale: The shake-flask method is a standard OECD-recommended procedure for determining the water solubility of a compound[9][10]. It involves creating a saturated solution and then measuring the concentration of the dissolved compound.
Materials:
-
2-(3,3-Diphenylpropylamino)acetamide
-
Deionized water (or buffer of defined pH)
-
Glass flasks with stoppers
-
Shaking incubator or orbital shaker at a constant temperature (e.g., 25°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Calibrated analytical instrument (e.g., HPLC-UV)
Procedure:
-
Equilibration: Add an excess amount of the solid compound to a flask containing a known volume of water. The excess solid is crucial to ensure saturation is reached.
-
Shaking: Seal the flasks and place them in a shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium. A preliminary test can determine the time required to reach a plateau in concentration[9].
-
Phase Separation: After shaking, allow the flasks to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and aqueous phases[10].
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot immediately using a syringe filter to remove any remaining particulates.
-
Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.
-
Validation: The experiment should be performed in triplicate. It's also important to confirm that the compound did not degrade during the experiment.
Conclusion
2-(3,3-Diphenylpropylamino)acetamide is a molecule whose basic properties are dominated by a basic secondary amine and a large, lipophilic diphenylpropyl group. The predicted high pKa and logP, coupled with low aqueous solubility, define its fundamental physicochemical profile. This profile is critical for any further investigation into its potential pharmacological activity, as it will heavily influence formulation strategies, route of administration, and its ADME characteristics. The experimental protocols provided herein offer a robust framework for the empirical validation of these essential properties, which is a mandatory first step in the rigorous evaluation of any new chemical entity in a drug discovery program.
References
-
PubChem Compound Summary for CID 6603827, 2-(3,3-Diphenylpropylamino)acetamide. National Center for Biotechnology Information. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA Product Properties Test Guidelines. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
- Preparation method of N-methyl-3,3-diphenylpropylamine.
-
OECD GUIDELINES FOR THE TESTING OF CHEMICALS, Section 1, No. 105: Water Solubility. OECD. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
Solubility testing in accordance with the OECD 105. FILAB. [Link]
Sources
- 1. 2-(3,3-Diphenylpropylamino)acetamide | C17H20N2O | CID 6603827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-Diphenylpropylamine | 5586-73-2 [chemicalbook.com]
- 3. 3,3-Diphenylpropylamine CAS#: 5586-73-2 [m.chemicalbook.com]
- 4. guidechem.com [guidechem.com]
- 5. CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine - Google Patents [patents.google.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. filab.fr [filab.fr]
An In-depth Technical Guide to the Structural Elucidation of 2-(3,3-Diphenylpropylamino)acetamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The unequivocal structural determination of novel chemical entities is a cornerstone of modern drug discovery, chemical synthesis, and materials science. This guide provides a comprehensive, multi-technique framework for the structural elucidation of 2-(3,3-diphenylpropylamino)acetamide, a molecule of interest due to its relationship with pharmacologically active compounds, such as the serotonin-norepinephrine reuptake inhibitor (SNRI) Milnacipran and its analogues.[1][2] We move beyond a simple recitation of methods to detail the underlying scientific rationale for experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The objective is to present a self-validating analytical workflow that serves as a robust template for the characterization of complex organic molecules.
Introduction: The Imperative for Structural Certainty
The Logical Starting Point: A Proposed Synthetic Pathway
Before embarking on elucidation, understanding the molecule's synthetic origin provides a powerful hypothesis for its structure. A chemically plausible route to 2-(3,3-diphenylpropylamino)acetamide involves a nucleophilic substitution reaction. The most direct approach is the alkylation of 3,3-diphenylpropylamine with 2-chloroacetamide. This pathway is logical because the primary amine of 2-chloroacetamide is significantly less nucleophilic than the secondary amine of the product, minimizing side reactions.
This synthetic hypothesis provides the foundational structure, (Ph)₂CH-CH₂-CH₂-NH-CH₂-C(=O)NH₂, which we will now seek to confirm or refute using spectroscopic evidence.
Molecular Mass and Formula: High-Resolution Mass Spectrometry (HRMS)
3.1. The Causality of Choice: Why HRMS is Essential
Low-resolution mass spectrometry can provide the nominal mass, but High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is critical for determining the elemental composition. This is the first and most fundamental step in validation. For a proposed formula of C₁₇H₂₀N₂O, HRMS can distinguish it from other possibilities with the same nominal mass (e.g., C₁₈H₂₄O₂).
3.2. Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures protonation to form the [M+H]⁺ ion.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a TOF mass analyzer.
-
Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-1000.
-
Calibration: Calibrate the instrument immediately prior to the run using a known standard (e.g., sodium formate) to ensure high mass accuracy (< 5 ppm).
3.3. Expected Data & Interpretation
The primary goal is to find the protonated molecular ion, [M+H]⁺.
| Parameter | Expected Value | Rationale |
| Chemical Formula | C₁₇H₂₀N₂O | Based on the proposed synthetic route. |
| Exact Mass (M) | 268.15756 | Monoisotopic mass calculated for C₁₇H₂₀N₂O. |
| [M+H]⁺ (Observed) | 269.16484 | The measured m/z value for the protonated molecule. |
| Nitrogen Rule | Even Mass | The nominal molecular weight (268) is even, consistent with the presence of an even number (2) of nitrogen atoms. |
3.4. Fragmentation Analysis: Corroborating the Structure
Tandem MS (MS/MS) provides structural fragments that act as a fingerprint. Key expected fragmentations for amides and amines include α-cleavage and N-CO bond cleavage.[4][5][6]
| Expected m/z | Fragment Structure / Loss | Causal Explanation |
| 211.15 | [M+H - CH₃CONH₂]⁺ | Loss of the neutral acetamide molecule, a characteristic fragmentation. |
| 193.10 | [Ph₂CH-CH₂]⁺ | Cleavage of the propyl chain, stabilized by the two phenyl rings. |
| 167.09 | [Ph₂CH]⁺ | The stable diphenylmethyl (benzhydryl) cation, a very common and expected fragment. |
| 58.06 | [H₂N-CH₂-C(=O)NH₂]⁺ | Cleavage of the N-C bond of the propyl group, retaining the substituted acetamide portion. |
The presence of these specific fragments, particularly the stable diphenylmethyl cation at m/z 167, provides strong evidence for the diphenylpropyl moiety.
Functional Group Identification: Infrared (IR) Spectroscopy
4.1. The Causality of Choice: A Rapid Functional Group Screen
IR spectroscopy is a fast, non-destructive technique perfect for identifying the key functional groups hypothesized from the synthesis. It confirms the presence of the amide and secondary amine, which are the core components of the molecule's backbone.
4.2. Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Background: Run a background scan of the empty ATR crystal prior to sample analysis.
4.3. Expected Data & Interpretation
The IR spectrum should display characteristic absorption bands for both the amide and amine functional groups.[7][8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |
| ~3350 | N-H Stretch | Secondary Amine (R₂NH) & Primary Amide (-NH₂) | A moderate, sharp peak for the secondary amine.[8] The primary amide will show two bands (symmetric and asymmetric stretch), which may overlap, resulting in a complex, broad absorption in this region. |
| 3000 - 3100 | C-H Stretch | Aromatic | Weak to medium peaks, confirming the presence of the phenyl rings. |
| 2850 - 3000 | C-H Stretch | Aliphatic | Medium to strong peaks from the CH and CH₂ groups of the propyl chain. |
| ~1660 | C=O Stretch (Amide I) | Primary Amide | A very strong, sharp absorption. This is a key diagnostic peak for the amide. [10] |
| ~1620 | N-H Bend (Amide II) | Primary Amide | A strong band, often broader than the Amide I band, further confirming the amide group. |
| 1450 - 1600 | C=C Stretch | Aromatic Ring | Multiple sharp bands of varying intensity. |
| ~1250 | C-N Stretch | Amine/Amide | A medium intensity band in the fingerprint region. |
The unambiguous observation of the strong Amide I and Amide II bands provides definitive proof of the amide functionality.
Definitive Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy
5.1. The Causality of Choice: The Gold Standard for Structure
While MS provides the formula and IR identifies functional groups, only NMR spectroscopy can map the precise atom-to-atom connectivity and stereochemistry of a molecule. A full suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable structural assignment.[11][12]
5.2. Experimental Protocol: High-Field NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it prevents the exchange of labile N-H protons with the solvent, allowing them to be observed more clearly.
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[12]
-
Experiments:
-
¹H NMR: Standard proton spectrum.
-
¹³C NMR: Standard carbon spectrum (e.g., with proton decoupling).
-
COSY (Correlation Spectroscopy): To identify proton-proton (J-coupling) correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations. This is crucial for linking non-adjacent molecular fragments.
-
5.3. ¹H NMR: Proton Environment Analysis
The ¹H NMR spectrum provides the number of different proton environments, their integration (number of protons), and their coupling patterns (neighboring protons).
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 7.1 - 7.4 | Multiplet | 10H | H-Ar | Protons on the two phenyl rings. |
| ~7.2 & ~6.8 | Broad Singlets | 2H | H-8 (-C(=O)NH₂ ) | The two protons of the primary amide are diastereotopic and appear as two separate broad signals. Will exchange with D₂O. |
| ~4.0 | Triplet | 1H | H-3 (-C H(Ph)₂) | The methine proton, split into a triplet by the two adjacent H-4 protons. |
| ~3.1 | Singlet | 2H | H-6 (-NH-C H₂-C=O) | Methylene protons adjacent to the carbonyl. Expected to be a singlet as coupling to the amine proton is often not resolved. |
| ~2.6 | Triplet | 2H | H-5 (-NH-C H₂-CH₂-) | Methylene protons adjacent to the amine nitrogen, split by the H-4 protons. |
| ~2.2 | Multiplet | 2H | H-4 (-CH-C H₂-CH₂-) | Methylene protons coupled to both H-3 and H-5, resulting in a complex multiplet. |
| Variable | Broad Singlet | 1H | H-N (-CH ₂-NH-CH ₂-) | The secondary amine proton. Its chemical shift is highly variable. Will exchange with D₂O.[13] |
5.4. ¹³C NMR: Carbon Skeleton Mapping
The ¹³C NMR spectrum reveals the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173 | C-7 | Amide Carbonyl: The most deshielded carbon due to the double bond to oxygen. |
| ~145 | C-Ar (quat) | Quaternary aromatic carbons directly attached to the propyl chain. |
| 126 - 129 | C-Ar (CH) | Protonated aromatic carbons. |
| ~50 | C-3 | Methine carbon (-C H(Ph)₂), attached to two electron-withdrawing phenyl groups. |
| ~49 | C-5 | Methylene carbon (-NH-C H₂-CH₂-), adjacent to the nitrogen. |
| ~48 | C-6 | Methylene carbon (-NH-C H₂-C=O), adjacent to both nitrogen and the carbonyl group. |
| ~38 | C-4 | Methylene carbon (-CH-C H₂-CH₂-), the most shielded aliphatic carbon. |
5.5. 2D NMR: Assembling the Puzzle
2D NMR connects the pieces identified in the 1D spectra.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Milnacipran and Vanillin Alleviate Fibromyalgia-Associated Depression in Reserpine-Induced Rat Model: Role of Wnt/β-Catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
2-(3,3-Diphenylpropylamino)acetamide CAS number 76991-05-4
An In-depth Technical Guide to 2-(3,3-Diphenylpropylamino)acetamide (CAS 76991-05-4): A Scaffold for CNS Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-(3,3-diphenylpropylamino)acetamide (CAS No. 76991-05-4), a molecule of significant interest for researchers in medicinal chemistry and drug development. While direct pharmacological data on this specific compound is sparse, its structural motifs—the diphenylpropylamine core and the terminal acetamide group—are present in numerous centrally active agents. This document synthesizes available information on its chemical properties, proposes a robust synthetic pathway based on established methodologies for analogous structures, and outlines key analytical techniques for its characterization. Furthermore, we explore its putative pharmacological profile by dissecting its structure-activity relationships in the context of known ion channel modulators and neurotransmitter reuptake inhibitors. This guide serves as a foundational resource for scientists aiming to leverage this scaffold in the design and development of novel therapeutics targeting the central nervous system.
Chemical Identity and Physicochemical Properties
2-(3,3-Diphenylpropylamino)acetamide is a diarylmethane derivative characterized by a glycinamide moiety attached to a 3,3-diphenylpropylamine backbone.[1] Its fundamental properties, derived from computational and database sources, are crucial for understanding its behavior in both chemical and biological systems.
Table 1: Core Physicochemical and Structural Data
| Identifier | Value | Source |
| CAS Number | 76991-05-4 | PubChem[1] |
| IUPAC Name | 2-(3,3-diphenylpropylamino)acetamide | PubChem[1] |
| Molecular Formula | C₁₇H₂₀N₂O | PubChem[1] |
| Molecular Weight | 268.35 g/mol | PubChem[1] |
| SMILES | C1=CC=C(C=C1)C(CCNCC(=O)N)C2=CC=CC=C2 | PubChem[1] |
| InChIKey | BYGXICRJQZKUPA-UHFFFAOYSA-N | PubChem[1] |
| Synonyms | N-(3,3-Diphenylpropyl)glycinamide, D 8816 | PubChem[1] |
Synthesis and Characterization
Proposed Synthetic Workflow
The recommended approach is a two-step synthesis starting from commercially available 3,3-diphenylpropanoic acid, which is first reduced to the corresponding amine and then coupled with 2-chloroacetamide. This method avoids the handling of less stable reagents and provides a clear path to the final product.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from methodologies used for synthesizing N-(3,3-diphenylpropyl) substituted amides.[2]
Step 1: Synthesis of 3,3-Diphenylpropan-1-amine
-
Acid Chloride Formation: To a solution of 3,3-diphenylpropanoic acid (1 eq) in dry dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF) at 0 °C. Stir the mixture at room temperature for 2 hours until gas evolution ceases.
-
Amide Formation: Slowly add the crude acid chloride solution to a concentrated aqueous solution of ammonium hydroxide (10 eq) at 0 °C. Stir vigorously for 1 hour. Extract the resulting amide with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Amide Reduction: Dissolve the crude 3,3-diphenylpropanamide in dry tetrahydrofuran (THF). Add this solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 2 eq) in dry THF at 0 °C. After the addition is complete, allow the reaction to reflux for 4 hours.
-
Work-up: Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water (Fieser work-up). Filter the resulting solids and concentrate the filtrate to yield 3,3-diphenylpropan-1-amine, which can be purified by distillation or used directly.
Step 2: Synthesis of 2-(3,3-Diphenylpropylamino)acetamide
-
Reaction Setup: In a round-bottom flask, dissolve 3,3-diphenylpropan-1-amine (1 eq), 2-chloroacetamide (1.1 eq), and potassium carbonate (K₂CO₃, 2.5 eq) in acetonitrile.
-
Reaction Execution: Stir the suspension at reflux (approx. 82 °C) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Upon completion, cool the mixture and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Final Product: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 2-(3,3-diphenylpropylamino)acetamide as a solid.[2]
Analytical Methodologies
The purity and identity of 2-(3,3-diphenylpropylamino)acetamide must be confirmed using a suite of analytical techniques. Given its structure, high-performance liquid chromatography (HPLC) is the preferred method for purity assessment, while mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for structural confirmation.
Chromatographic Purity Assessment
Acetamide and its derivatives can be effectively analyzed by reverse-phase HPLC.[3][4] A validated method is critical for quality control.
Table 2: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
This method is MS-compatible, allowing for direct coupling to a mass spectrometer for peak identity confirmation.[5]
Structural Elucidation
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two phenyl groups, the aliphatic propyl chain protons, the methylene protons adjacent to the amine and amide functionalities, and the -NH and -NH₂ protons.
-
¹³C NMR: The carbon spectrum will confirm the presence of the aromatic carbons, the aliphatic carbons of the propyl chain, the methylene carbons, and the carbonyl carbon of the amide.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should reveal the protonated molecular ion [M+H]⁺ at m/z 269.16.
Putative Pharmacological Profile & Mechanism of Action
The pharmacological activity of 2-(3,3-diphenylpropylamino)acetamide can be hypothesized by examining its core structure. The 3,3-diphenylpropylamine scaffold is a known pharmacophore in many CNS-active drugs, particularly those targeting ion channels and neurotransmitter transporters.
The Diphenylpropylamine Core: An Ion Channel Modulator?
The diphenylpropylamine moiety is a key structural feature of several L-type calcium channel blockers and other ion channel modulators. This suggests that the title compound could exhibit inhibitory activity at voltage-gated calcium or sodium channels. Such a mechanism is common among anticonvulsant and mood-stabilizing drugs.[6]
Potential as a TRP Channel Modulator
A patent for N-(2-Alkyleneimino-3-phenylpropyl)acetamide derivatives highlights their use as inhibitors of the TRPA1 channel for treating pain and pruritus.[7] Although structurally distinct, the shared phenylpropylacetamide backbone suggests that 2-(3,3-diphenylpropylamino)acetamide could be investigated as a modulator of TRP (Transient Receptor Potential) family ion channels, which are critical in sensory signaling pathways.[7]
Caption: Structure-Activity Relationship (SAR) exploration map.
Applications in Drug Discovery
2-(3,3-Diphenylpropylamino)acetamide represents a valuable starting point for medicinal chemistry campaigns. Its straightforward synthesis allows for the rapid generation of an analog library to explore the structure-activity relationships outlined above.
-
Scaffold for Library Synthesis: The phenyl rings can be substituted to probe electronic and steric effects. The propyl linker can be shortened, lengthened, or constrained (e.g., into a cyclopropane ring, as seen in milnacipran) to optimize orientation and pharmacokinetic properties.[8][9] The terminal amide can be derivatized or replaced with bioisosteres to modulate solubility and target engagement.
-
Fragment-Based Drug Design: The N-(3,3-diphenylpropyl) group can be considered a privileged fragment for CNS targets. Its incorporation into other chemical series could impart favorable properties, including blood-brain barrier penetration.
-
Tool Compound for Target Identification: As a research chemical, it can be used in screening assays to identify novel biological targets. Hits can then be optimized using the SAR strategies discussed.
Conclusion
2-(3,3-Diphenylpropylamino)acetamide is more than a simple chemical entity; it is a promising scaffold endowed with structural features common to a range of successful CNS therapeutics. This guide provides the foundational knowledge for its synthesis, analysis, and, most importantly, its strategic use in drug discovery. By leveraging the proposed protocols and understanding its putative pharmacology, researchers are well-equipped to explore the potential of this compound and its derivatives in the quest for novel treatments for neurological and psychiatric disorders.
References
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetylpheneturide? Retrieved from [Link]
- Google Patents. (n.d.). WO2004075827A2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.
-
Research and Mechanism of Two-step Preparation of Acetamide from Microalgae under Hydrothermal Conditions. (n.d.). E3S Web of Conferences. Retrieved from [Link]
-
Kumar, A., et al. (2019, October 17). An Orthogonal Approach for Determination of Acetamide Content in Pharmaceutical Drug Substance and Base-Contaminated Acetonitrile by GC and GC-MS External Method. Journal of Chromatographic Science. Retrieved from [Link]
-
Patsnap. (2006, June 15). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide. Retrieved from [Link]
-
Amorini, A. M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,3-Diphenylpropylamino)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Acetamide, N-(3-(dipropylamino)phenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Swain, N. A., et al. (2016). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
PubChem. (n.d.). N-(3,3-dimethylbutyl)-2-(dipropylamino)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). N-(3-(DIPROPYLAMINO)PHENYL)ACETAMIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN103601652A - Preparation method of milnacipran hydrochloride.
-
Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine. Retrieved from [Link]
- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.
-
Pharmaffiliates. (n.d.). Levomilnacipran-impurities. Retrieved from [Link]
-
Raja Gopal, P., et al. (2013). Identification, Synthesis and Characterisation of process related impurities if Milnacipran. ResearchGate. Retrieved from [Link]
-
SynThink. (n.d.). Levomilnacipran EP Impurities & USP Related Compounds. Retrieved from [Link]
-
Semantic Scholar. (n.d.). An Efficient Synthesis of Milnacipran Hydrochloride via Reductive Amination of Aldehyde. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Enantioselective synthesis of levomilnacipran. Retrieved from [Link]
-
Therapeutic Goods Administration. (2016, December 13). Australian Public Assessment Report for Levomilnacipran (as hydrochloride). Retrieved from [Link]
-
Sharma, P., et al. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Medicinal Chemistry. Retrieved from [Link]
-
Zouhri, B., & Severina, H.I. (2023). PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE. ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2010, March 23). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Process Related Impurities of (±)-Milnacipran. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetamide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
US EPA. (n.d.). Acetamide, N-[3-[(phenylmethyl)amino]phenyl]- - Substance Details. Retrieved from [Link]
-
RSC Publishing. (n.d.). A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Retrieved from [Link]
Sources
- 1. 2-(3,3-Diphenylpropylamino)acetamide | C17H20N2O | CID 6603827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 6. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]
- 7. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Potential Biological Activities of Novel Acetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Acetamide Scaffold in Modern Drug Discovery
The acetamide functional group, characterized by the structure R-NH-CO-CH₃, is a cornerstone in medicinal chemistry, prized for its unique physicochemical properties and its ability to engage in crucial molecular interactions.[1] As an amide, it can form hydrogen bonds, which influences its solubility and its interactions with biological targets.[1] This inherent versatility has established the acetamide moiety as a privileged scaffold in the design of novel therapeutic agents.[2][3] The structural simplicity of acetamides, coupled with the vast potential for chemical modification, allows for the fine-tuning of pharmacokinetic and pharmacodynamic profiles, leading to the development of compounds with a wide spectrum of biological activities.[1] This guide provides an in-depth exploration of the diverse biological activities of novel acetamide derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
Chapter 1: Antimicrobial and Antibiofilm Activities: A Renewed Assault on Resistant Pathogens
The rise of antimicrobial resistance necessitates the urgent development of new chemical entities with novel mechanisms of action. Acetamide derivatives have emerged as a promising class of compounds in this ongoing battle.[4][5]
Case Study: The Promise of 2-Mercaptobenzothiazole Acetamide Hybrids
Recent research has focused on hybrid molecules incorporating the 2-mercaptobenzothiazole scaffold, known for its antimicrobial and anticancer properties, with various aryl amines via an acetamide linker.[4] A series of these novel compounds demonstrated significant in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing potency comparable to the standard drug levofloxacin.[4]
Structure-Activity Relationship (SAR) Insights: The antimicrobial efficacy of these derivatives was found to be influenced by the nature of the substituent on the aryl amine ring. This highlights the critical role of specific structural modifications in optimizing antibacterial potency.
Mechanistic Glimpse through Molecular Docking: In silico studies have provided valuable insights into the potential mechanism of action. Molecular docking simulations suggest that these acetamide derivatives may exert their antibacterial effect by interacting with key bacterial enzymes such as kinases and DNA gyrases, sharing hydrophobic pockets with known antibiotics like levofloxacin.[4] Furthermore, some of these compounds have shown promising antibiofilm activity, a crucial attribute in combating chronic and persistent infections.[4]
Experimental Protocol: Agar Well Diffusion Assay for Primary Antibacterial Screening
This method provides a straightforward and reliable initial assessment of the antibacterial properties of newly synthesized compounds.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a sterile saline solution, adjusted to a McFarland turbidity standard of 0.5.
-
Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The solidified agar surface is uniformly swabbed with the prepared bacterial inoculum.
-
Well Creation: Sterile cork borers are used to create wells of a specific diameter in the agar.
-
Compound Application: A defined concentration of the test acetamide derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A positive control (standard antibiotic) and a negative control (solvent alone) are also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Data Presentation: Antibacterial Activity of 2-Mercaptobenzothiazole Acetamide Derivatives
| Compound | S. aureus (Zone of Inhibition, mm) | E. coli (Zone of Inhibition, mm) |
| 2b | 18 | 16 |
| 2c | 20 | 17 |
| 2i | 22 | 19 |
| Levofloxacin | 25 | 23 |
Data is representative and adapted from published studies for illustrative purposes.[4]
Visualization: Antimicrobial Screening Workflow
Caption: A generalized workflow for the screening of novel antimicrobial acetamide derivatives.
Chapter 2: The Expanding Role of Acetamides in Anticancer Research
Acetamide derivatives are increasingly being investigated for their potential as anticancer agents, with studies demonstrating their ability to target various cancer cell lines and key signaling pathways.
Case Study 1: Quinoxaline-Based Acetamides as EGFR Inhibitors
A series of novel N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides have been synthesized and evaluated for their anticancer effects.[5] Several of these compounds exhibited promising activity against multiple cancer cell lines.[5] Further investigation into the mechanism of action of the most potent derivatives revealed inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy.[5] Molecular docking studies corroborated these findings, showing that the compounds could fit into the EGFR active site and form stable interactions.[5]
Case Study 2: Phenoxy Acetamides Targeting Breast Cancer and Neuroblastoma
Another noteworthy class of acetamide derivatives are the 2-(substituted phenoxy)-N-(1-phenylethyl)acetamides.[6][7] These compounds have been assessed for their anticancer activity against human breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines, with certain derivatives demonstrating significant cytotoxic effects.[6][7] The presence of halogens on the aromatic ring was found to be favorable for anticancer activity.[6][7]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test acetamide derivatives for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Data Presentation: Cytotoxicity of Novel Acetamide Derivatives
| Compound | Cell Line | IC50 (µM) |
| 5f | MCF-7 | 1.89 |
| 6f | MCF-7 | 2.05 |
| 3c | MCF-7 | 12.5 |
| Doxorubicin | MCF-7 | 0.98 |
Data is representative and compiled from various studies for illustrative purposes.[5][6]
Visualization: Simplified EGFR Signaling Pathway
Caption: Inhibition of the EGFR signaling pathway by novel acetamide derivatives.
Chapter 3: Tackling Inflammation and Pain: Acetamides as Analgesic and Anti-inflammatory Agents
The quest for safer and more effective anti-inflammatory and analgesic drugs is a significant area of pharmaceutical research. Acetamide derivatives have demonstrated considerable potential in this domain.[6][7][8][9]
Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
A key mechanism through which many anti-inflammatory drugs exert their effects is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis. Some acetamide derivatives have been designed as selective COX-2 inhibitors, which is advantageous as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10]
Case Study: Benzothiazole-Tetrazole Acetamides with Potent Analgesic Activity
A series of N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives were synthesized and evaluated for their analgesic properties using various animal models.[8] These compounds were tested for their ability to mitigate responses to thermal, mechanical, and chemical pain stimuli.[8] Several derivatives exhibited significant analgesic effects in the hot-plate, tail-clip, and acetic acid-induced writhing tests, without causing motor coordination impairment.[8]
Experimental Protocol: Hot-Plate Test for Central Analgesic Activity
This test is used to evaluate the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.
-
Animal Acclimatization: Mice are acclimatized to the testing room and the hot-plate apparatus.
-
Baseline Latency: Each mouse is placed on the hot plate, which is maintained at a constant temperature (e.g., 55 ± 0.5°C), and the time until the mouse exhibits a pain response (e.g., licking its paws or jumping) is recorded as the baseline latency. A cut-off time is set to prevent tissue damage.
-
Compound Administration: The test acetamide derivative or a control substance is administered to the mice (e.g., intraperitoneally).
-
Post-Treatment Latency: At specific time intervals after administration (e.g., 30, 60, 90 minutes), the mice are placed back on the hot plate, and their reaction latencies are recorded.
-
Data Analysis: An increase in the post-treatment latency compared to the baseline latency indicates an analgesic effect.
Data Presentation: Analgesic Effects of Novel Acetamide Derivatives
| Compound | Dose (mg/kg) | Hot-Plate Latency Increase (%) | Writhing Inhibition (%) |
| 2e | 100 | 65.2 | 72.8 |
| 2j | 100 | 68.9 | 75.4 |
| Morphine | 10 | 85.7 | 89.1 |
| Control | - | 0 | 0 |
Data is representative and adapted from published studies for illustrative purposes.[8]
Visualization: The Arachidonic Acid Cascade and COX Inhibition
Caption: Selective inhibition of COX-2 by acetamide derivatives in the arachidonic acid pathway.
Chapter 4: Exploring the Anticonvulsant Potential of Acetamide Scaffolds
Epilepsy is a chronic neurological disorder for which new, more effective, and safer treatments are continually sought. Acetamide derivatives have been identified as a promising scaffold for the development of novel anticonvulsant agents.[11][12][13]
Case Study: Phenylpiperazine Acetamides with Activity in Seizure Models
A series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been synthesized and evaluated for their anticonvulsant activity in established animal models of epilepsy.[11] Several of these compounds demonstrated significant protection in the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.[11] Some derivatives also showed activity in the 6-Hz screen, which is considered a model for therapy-resistant partial seizures.[11]
Mechanistic Insights: In vitro studies on the most potent derivatives suggest that their anticonvulsant activity may be mediated, at least in part, through interaction with neuronal voltage-sensitive sodium channels.[11]
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This is a widely used primary screening test for anticonvulsant drugs.
-
Animal Preparation: Mice or rats are used for this test.
-
Compound Administration: The test acetamide derivative is administered to the animals, typically intraperitoneally.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal after the application of a local anesthetic and an electrolyte solution.
-
Electrical Stimulation: A brief electrical stimulus of a specific intensity and duration is delivered through the electrodes to induce a seizure.
-
Seizure Observation: The animal is observed for the presence or absence of a tonic hind limb extension, which is the endpoint of the test.
-
Data Analysis: The ability of the test compound to prevent the tonic hind limb extension is considered a positive result, indicating anticonvulsant activity. The ED50 (the dose that protects 50% of the animals) is often determined.
Data Presentation: Anticonvulsant Activity and Neurotoxicity of Phenylpiperazine Acetamides
| Compound | MES ED50 (mg/kg) | 6-Hz ED50 (mg/kg) | Rotarod TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| 19 | 100 | 75 | >300 | >3 |
| 20 | 100 | 82 | >300 | >3 |
| Phenytoin | 9.5 | 12 | 65.8 | 6.9 |
Data is representative and adapted from published studies for illustrative purposes.[11] The rotarod test assesses neurotoxicity, and a higher Protective Index indicates a better safety profile.
Visualization: Simplified Model of a Voltage-Gated Sodium Channel
Caption: A simplified diagram showing the states of a voltage-gated sodium channel and the proposed stabilizing effect of an anticonvulsant acetamide derivative on the inactive state.
Chapter 5: Other Emerging Biological Activities of Acetamide Derivatives
The therapeutic potential of acetamide derivatives extends beyond the activities already discussed. Researchers are continually exploring new applications for this versatile scaffold.
-
Antioxidant Activity: Certain novel acetamide derivatives have been shown to possess antioxidant properties, evaluated by their ability to scavenge free radicals and reduce oxidative stress in cellular models.[14]
-
Antiurease Activity: Acetamide-sulfonamide hybrids have been investigated as urease inhibitors.[2] Urease is an enzyme implicated in infections by pathogens such as Helicobacter pylori, and its inhibition is a valid therapeutic strategy.
-
Antiviral (Anti-HIV) Activity: Novel acetamide-substituted derivatives of doravirine have been designed and synthesized as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), demonstrating excellent inhibitory potency against wild-type HIV-1 strains.[15]
-
Butyrylcholinesterase Inhibition: Substituted acetamide derivatives have also been evaluated for their ability to inhibit butyrylcholinesterase, an enzyme of interest in the context of neurodegenerative diseases like Alzheimer's disease.[16]
The ability to incorporate various pharmacophores into the acetamide framework allows for the development of multi-target agents, which could offer enhanced efficacy and a reduced likelihood of resistance development.
Conclusion: The Bright Future of Acetamide-Based Drug Discovery
This guide has highlighted the remarkable chemical tractability and broad-ranging biological activities of novel acetamide derivatives. From combating infectious diseases and cancer to alleviating inflammation, pain, and seizures, the acetamide scaffold has proven to be a highly valuable starting point for the design of new therapeutic agents. The continued exploration of structure-activity relationships, aided by in silico modeling and robust biological evaluation, will undoubtedly lead to the discovery of new and improved acetamide-based drugs. The future of drug development will likely see the emergence of even more sophisticated acetamide derivatives, potentially with multiple mechanisms of action, tailored to address complex and challenging diseases.
References
-
Ahmed, S., et al. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. ACS Omega. [Link]
-
Panico, A., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]
-
Karakuş, S., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Al-Ostath, R. A. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]
-
Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. [Link]
-
Gouda, M. A., et al. (2017). Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents. Bioorganic & Medicinal Chemistry. [Link]
-
Husain, A., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientifica. [Link]
- This cit
-
Wang, Z., et al. (2019). Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. European Journal of Medicinal Chemistry. [Link]
-
Husain, A., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Scientifica (Cairo). [Link]
- This cit
-
Słoczyńska, K., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie. [Link]
- This cit
-
Karakuş, S., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Taylor & Francis Online. [Link]
- This cit
- This cit
- This cit
-
Patsnap Synapse. (2024). What is Acetamide used for?. [Link]
- This cit
-
Kudelko, A., et al. (2012). Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. Bioorganic & Medicinal Chemistry. [Link]
- This cit
-
Wang, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. ResearchGate. [Link]
- This cit
- This cit
- This cit
-
Al-Ostath, R. A. S., et al. (2022). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal. [Link]
- This cit
- This cit
-
Al-Ghorbani, M., et al. (2020). Synthesis, docking study, and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. galaxypub.co [galaxypub.co]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, molecular docking of new lipophilic acetamide derivatives affording potential anticancer and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. archivepp.com [archivepp.com]
- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(3,3-Diphenylpropylamino)acetamide
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 2-(3,3-diphenylpropylamino)acetamide (PubChem CID: 6603827) using a multi-spectroscopic approach.[1] Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data repository. It establishes a predictive and methodological workflow for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By grounding our predictions in the fundamental principles of spectroscopy and the molecule's distinct structural features, we offer a self-validating protocol for unambiguous characterization, ensuring the highest standards of scientific integrity and analytical trustworthiness.
Foundational Molecular Structure Analysis
A robust analytical strategy begins with a thorough understanding of the target molecule's architecture. 2-(3,3-Diphenylpropylamino)acetamide, with the molecular formula C₁₇H₂₀N₂O, possesses a unique combination of functional groups that will yield a distinct spectroscopic fingerprint.[1]
-
Primary Amide (-CONH₂): This group will produce characteristic signals in both IR (C=O and N-H stretches) and NMR (exchangeable protons) spectra.
-
Secondary Amine (-NH-): The amine proton and adjacent methylene groups are key features in ¹H NMR. Its N-H bond provides a distinct IR absorption.
-
Diphenylmethyl Moiety (-CH(Ph)₂): The two phenyl rings will generate strong signals in the aromatic region of NMR spectra. The benzylic methine proton is a crucial structural marker.
-
Aliphatic Propyl Chain (-CH₂-CH₂-): The two methylene groups in the linker will exhibit characteristic chemical shifts and coupling patterns in ¹H NMR, providing information on the molecule's backbone connectivity.
Understanding these subunits is paramount, as it allows us to deconstruct complex spectral data into coherent, interpretable information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the atomic connectivity and chemical environment of hydrogen and carbon atoms.
Experimental Protocol: A Self-Validating Approach
The choice of experimental parameters is critical for acquiring high-quality, reproducible data.
Step-by-Step NMR Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of high-purity 2-(3,3-diphenylpropylamino)acetamide in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable first choice due to its excellent solubilizing power for a broad range of organic compounds. If proton exchange with the N-H protons is too rapid for observation, deuterated dimethyl sulfoxide (DMSO-d₆) should be used, as it slows exchange rates and allows for clearer observation of N-H signals.[2]
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic and aliphatic regions of this molecule.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
2D NMR (if required): For unambiguous assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons.
Workflow for NMR Data Acquisition and Interpretation
Caption: Workflow for NMR analysis of 2-(3,3-Diphenylpropylamino)acetamide.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum is based on established principles of chemical shifts and spin-spin coupling.[4] The flexible nature of the propyl chain may lead to some signal broadening or more complex multiplicities than idealized predictions.
| Proton Assignment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Rationale & Expert Insight |
| H-Ar (Aromatic) | 7.10 - 7.40 | 10H | Multiplet (m) | The ten protons on the two phenyl rings will overlap in a complex multiplet, typical for unsubstituted phenyl groups. |
| -CONH₂ (Amide) | 5.50 - 6.50 | 2H | Broad Singlet (br s) | These protons are exchangeable and often appear as a broad signal. In DMSO-d₆, they may resolve into two distinct broad singlets. |
| -CH(Ph)₂ (Methine) | 4.00 - 4.20 | 1H | Triplet (t) | This benzylic proton is coupled to the adjacent -CH₂- group (H-b), resulting in a triplet. Its downfield shift is due to the deshielding effect of the two phenyl rings. |
| -NH- (Amine) | 1.50 - 2.50 | 1H | Broad Singlet (br s) | The amine proton signal is often broad and may be difficult to observe in CDCl₃. It will be a sharper triplet in DMSO-d₆ due to coupling with the adjacent methylene (H-c). |
| -NH-CH₂-CO- (H-d) | 3.20 - 3.40 | 2H | Singlet (s) | These methylene protons are adjacent to the electron-withdrawing carbonyl group but have no adjacent proton neighbors to couple with, hence a singlet is predicted. In reality, coupling to the amine proton may cause slight broadening or splitting. |
| -NH-CH₂-CH₂- (H-c) | 2.60 - 2.80 | 2H | Triplet (t) | Coupled to the adjacent methylene group (H-b), this signal will appear as a triplet. |
| -CH₂-CH(Ph)₂ (H-b) | 2.20 - 2.40 | 2H | Quartet (q) or Multiplet (m) | This signal is coupled to both the methine proton (H-a, 1H) and the other methylene group (H-c, 2H), theoretically leading to a quartet of triplets. In practice, this will likely resolve as a complex multiplet. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton of the molecule.
| Carbon Assignment | Predicted δ (ppm) | Rationale & Expert Insight |
| -C=O (Amide Carbonyl) | 170 - 175 | The carbonyl carbon of a primary amide is highly deshielded and appears significantly downfield. |
| C-Ar (Aromatic) | 125 - 145 | Multiple signals are expected for the aromatic carbons. The quaternary carbons to which the propyl chain is attached will be at the lower field end of this range. |
| -CH(Ph)₂ (Methine) | 48 - 55 | This benzylic carbon is deshielded by the two attached phenyl groups. |
| -NH-CH₂-CO- | 50 - 55 | This carbon is deshielded by both the adjacent nitrogen and the carbonyl group. |
| -NH-CH₂-CH₂- | 40 - 45 | Standard chemical shift for a methylene carbon adjacent to a nitrogen atom. |
| -CH₂-CH(Ph)₂ | 35 - 40 | A typical aliphatic methylene carbon signal. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[5]
Experimental Protocol
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Background Correction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be recorded and subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and accessory interferences.
Correlation of Functional Groups and IR Absorptions
Caption: Correlation map for key functional groups and their expected IR regions.
Predicted IR Absorption Bands
The IR spectrum will provide confirmatory evidence for the presence of the amide and amine functionalities.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity/Shape |
| N-H Stretch | Primary Amide (-CONH₂) | 3350 and 3180 | Two distinct, medium-strong bands. |
| N-H Stretch | Secondary Amine (-NH-) | 3300 - 3350 | One sharp, medium intensity band, may overlap with amide N-H stretches. |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium to weak, sharp peaks. |
| C-H Stretch | Aliphatic | 2850 - 2960 | Strong, sharp peaks. |
| C=O Stretch (Amide I) | Primary Amide | 1650 - 1690 | Very strong and sharp. This is one of the most prominent peaks in the spectrum.[6] |
| N-H Bend (Amide II) | Primary Amide | 1590 - 1650 | Strong to medium, sharp.[7] |
| C=C Stretch | Aromatic | 1450 - 1600 | Multiple medium to weak bands. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's substructure through controlled fragmentation.
Experimental Protocol
-
Ionization Method: Electrospray Ionization (ESI) is the preferred method for this molecule. Its "soft" ionization mechanism is ideal for polar, non-volatile compounds, and it will primarily generate the protonated molecular ion [M+H]⁺.
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire a full scan mass spectrum to identify the molecular ion.
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by isolating the [M+H]⁺ ion (m/z 269.16) and subjecting it to collision-induced dissociation (CID). This will generate a fragmentation pattern specific to the molecule's structure.
Predicted Mass Spectrum and Fragmentation
The molecular formula C₁₇H₂₀N₂O gives a monoisotopic mass of 268.1576 Da.[1]
-
Molecular Ion: In ESI positive mode, the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z ≈ 269.16 .
-
Predicted Fragmentation Pathway: The fragmentation of the molecule is governed by the stability of the resulting carbocations and neutral losses.[8][9] The most likely fragmentation pathways involve cleavage at the bonds alpha to the nitrogen atoms and the formation of the highly stable diphenylmethyl (benzhydryl) cation.
Caption: Predicted major fragmentation pathways for 2-(3,3-Diphenylpropylamino)acetamide in MS/MS analysis.
Conclusion: A Synergistic Approach to Structural Confirmation
The structural elucidation of 2-(3,3-diphenylpropylamino)acetamide is not achieved by a single technique but by the synergistic integration of NMR, IR, and MS data.
-
MS confirms the molecular weight and provides key pieces of the structural puzzle through fragmentation.
-
IR provides rapid confirmation of the essential amide and amine functional groups.
-
NMR serves as the definitive tool, mapping out the precise atomic connectivity and confirming the complete structure.
By following the protocols and predictive frameworks outlined in this guide, researchers can confidently and accurately characterize this molecule, ensuring data integrity for applications ranging from medicinal chemistry to materials science.
References
- Google Patents. (n.d.). Process for the preparation of 2-[(diphenylmethyl) thio] acetamide.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6603827, 2-(3,3-Diphenylpropylamino)acetamide. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved January 26, 2026, from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of the o-acetamide. Retrieved January 26, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Retrieved January 26, 2026, from [Link]
-
YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Retrieved January 26, 2026, from [Link]
-
YouTube. (2018, September 20). 15.6a Interpreting NMR Example 1 | Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
ACS Omega. (2022, March 21). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. Retrieved January 26, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Single-Atom-Nickel Photocatalytic Site-Selective Sulfonation of Enamides Access to Amidosulfones. Retrieved January 26, 2026, from [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Retrieved January 26, 2026, from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved January 26, 2026, from [Link]
-
PMT. (n.d.). OCR (A) Chemistry A-level Module 6: Organic Chemistry & Analysis Revision. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 103944, Acetamide, N-(3-(dipropylamino)phenyl)-. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Retrieved January 26, 2026, from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved January 26, 2026, from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved January 26, 2026, from [Link]
-
Jena Library. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Comparison between experimental infrared spectrum of acetamide and.... Retrieved January 26, 2026, from [Link]
-
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved January 26, 2026, from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). Spectroscopic and structural properties of N-(acetamide) morpholinium bromide. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved January 26, 2026, from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 2-(dimethylamino)-N-(2,6-dimethylphenyl)acetamide. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Retrieved January 26, 2026, from [Link]
Sources
- 1. 2-(3,3-Diphenylpropylamino)acetamide | C17H20N2O | CID 6603827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 3. azooptics.com [azooptics.com]
- 4. acdlabs.com [acdlabs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 7. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Mechanism of Action of Diphenylpropylamino Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diphenylpropylamino scaffold represents a versatile structural motif in medicinal chemistry, giving rise to a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive exploration of the mechanisms of action associated with this chemical class, with a particular focus on their interactions with key physiological targets, including voltage-gated calcium channels, dopamine receptors, and histamine H1 receptors. By delving into the structure-activity relationships, downstream signaling consequences, and the experimental methodologies used to elucidate these mechanisms, this document serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics based on the diphenylpropylamino core.
Introduction: The Diphenylpropylamino Scaffold - A Privileged Structure in Pharmacology
The diphenylpropylamino moiety, characterized by two phenyl rings attached to a propyl chain with a terminal amino group, is a recurring feature in a variety of clinically significant drugs. Its lipophilic nature, conferred by the phenyl groups, combined with the basicity of the amino group, allows for a range of interactions with biological targets. This unique combination of physicochemical properties has established the diphenylpropylamino scaffold as a "privileged structure" in drug design, capable of interacting with a diverse set of receptors and ion channels.
This guide will dissect the mechanistic intricacies of several key classes of diphenylpropylamino compounds, providing a foundational understanding for further research and development. We will explore how subtle modifications to this core structure can dramatically alter target selectivity and pharmacological effect, leading to compounds with distinct therapeutic applications.
Modulation of Voltage-Gated Calcium Channels
A prominent class of diphenylpropylamino compounds exerts its therapeutic effects through the modulation of voltage-gated calcium channels (VGCCs), particularly the L-type calcium channels crucial for cardiovascular function.
Key Compounds and Therapeutic Indications
-
Prenylamine: Historically used as an antianginal agent, its mechanism involves the blockade of calcium influx into cardiac and smooth muscle cells.[1]
-
Fendiline: Also an antianginal drug, fendiline demonstrates calcium channel blocking activity.[2]
-
Bepridil: This compound is a non-selective calcium channel blocker with antianginal and antiarrhythmic properties.[3]
Mechanism of Action: Inhibition of Calcium Influx
Diphenylpropylamino compounds that target L-type calcium channels function by physically obstructing the channel pore, thereby reducing the influx of calcium ions into the cell.[2] This reduction in intracellular calcium has profound physiological effects:
-
In vascular smooth muscle: Reduced calcium influx leads to vasodilation, decreasing total peripheral resistance and blood pressure.
-
In cardiac muscle: Decreased calcium entry results in a negative inotropic effect (reduced contractility) and a negative chronotropic effect (decreased heart rate), collectively reducing myocardial oxygen demand.
The interaction of these compounds with the calcium channel is complex and can be state-dependent, meaning their binding affinity may be influenced by whether the channel is in a resting, open, or inactivated state. For instance, fendiline is thought to preferentially block open calcium channels.[4]
Downstream Signaling Consequences of Calcium Channel Blockade
The primary consequence of L-type calcium channel blockade by diphenylpropylamino compounds is a reduction in intracellular calcium concentration. This directly impacts calcium-dependent signaling pathways.
Figure 1: Signaling pathway of diphenylpropylamino calcium channel blockers.
Experimental Workflow: Elucidating Calcium Channel Blockade
The investigation of diphenylpropylamino compounds as calcium channel blockers necessitates a multi-faceted experimental approach.
This "gold standard" technique directly measures the flow of ions through calcium channels in isolated cells, such as ventricular myocytes.
Causality and Self-Validation: By controlling the membrane potential and applying the compound, researchers can precisely quantify the inhibition of calcium currents (ICa). The voltage- and time-dependence of the block provides critical insights into the mechanism of action.[2] A self-validating protocol involves recording a stable baseline current before compound application, observing a dose-dependent inhibition, and attempting a "washout" of the compound to see if the current returns to baseline, demonstrating reversibility.
Protocol: Whole-Cell Patch-Clamp Analysis of Fendiline on L-type Calcium Channels [2]
-
Cell Preparation: Isolate ventricular myocytes from a suitable animal model (e.g., guinea pig).
-
Pipette and Bath Solutions:
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH). The use of cesium and TEA blocks potassium channels, isolating the calcium current.
-
External (Bath) Solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit L-type calcium currents.
-
Record baseline currents.
-
-
Compound Application:
-
Perfuse the bath with increasing concentrations of fendiline (e.g., 0.3-100 µM).
-
Record the inhibition of the peak calcium current at each concentration.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after drug application.
-
Construct a dose-response curve and calculate the IC50 value.
-
Analyze changes in the current-voltage (I-V) relationship and channel kinetics.
-
Figure 2: Workflow for patch-clamp analysis of calcium channel blockers.
Interaction with Dopamine Receptors
Certain diphenylpropylamino derivatives exhibit activity at dopamine receptors, primarily acting as agonists. This highlights the scaffold's versatility in targeting G-protein coupled receptors (GPCRs).
Key Compounds and Structure-Activity Relationships
Monophenolic 2-(dipropylamino)indans, which contain a constrained diphenylpropylamino-like structure, have been shown to possess central dopamine-receptor stimulating activity.[5] Structure-activity relationship (SAR) studies on these compounds have revealed key insights:
-
The presence and position of a hydroxyl group on the aromatic ring are critical for activity.
-
The stereochemistry of the molecule can significantly influence potency.
-
The length and nature of the alkyl substituents on the nitrogen atom modulate receptor affinity and efficacy.
For many dopamine agonists, a phenylethylamine structure is common. However, compounds like 4-hydroxy-2-[(dipropylamino)methyl]indan demonstrate that a phenylpropylamine moiety can also effectively engage the dopamine receptor.[5]
Mechanism of Action: Dopamine Receptor Agonism
Diphenylpropylamino-based dopamine agonists bind to and activate dopamine receptors, typically the D2 and D3 subtypes. These receptors are coupled to inhibitory G-proteins (Gαi/o).
Downstream Signaling of D2/D3 Receptor Activation
Activation of Gαi/o-coupled dopamine receptors by these agonists initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.
Figure 3: Gαi/o-coupled signaling pathway for diphenylpropylamino dopamine agonists.
Experimental Approaches to Characterize Dopamine Receptor Interaction
These assays are fundamental for determining the affinity of a compound for a specific receptor subtype.
Causality and Self-Validation: By competing with a radiolabeled ligand of known affinity, the binding affinity (Ki) of the unlabeled test compound can be determined. A self-validating system includes demonstrating saturable and specific binding of the radioligand, and showing that the displacement by the test compound is dose-dependent and follows the law of mass action.
Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptors
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Reaction Mixture (in a 96-well plate):
-
50 µL of various concentrations of the unlabeled diphenylpropylamino compound.
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Calculate specific binding by subtracting non-specific from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
To determine if a compound is an agonist, antagonist, or inverse agonist, functional assays that measure downstream signaling are essential. For Gαi/o-coupled receptors, this often involves measuring the inhibition of cAMP production.
Protocol: cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the dopamine D2 receptor in a 96-well plate.
-
Compound Treatment:
-
Pre-treat cells with the diphenylpropylamino compound at various concentrations.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to induce cAMP production.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Data Analysis:
-
Generate dose-response curves for the inhibition of forskolin-stimulated cAMP accumulation.
-
Calculate the EC50 for agonists or IC50 for antagonists.
-
Antagonism of the Histamine H1 Receptor
Another significant group of diphenylpropylamino compounds functions as antagonists of the histamine H1 receptor, forming the basis of several second-generation antihistamines.
Key Compounds and Therapeutic Use
-
Terfenadine: One of the first non-sedating antihistamines, now largely replaced by its active metabolite due to cardiotoxicity concerns.[6]
-
Astemizole: A long-acting H1 antagonist, also withdrawn from many markets due to cardiotoxicity.
Mechanism of Action: Inverse Agonism at the H1 Receptor
While traditionally referred to as antagonists, most H1 antihistamines, including those with a diphenylpropylamino scaffold, are now understood to be inverse agonists. The H1 receptor exhibits a degree of constitutive activity (signaling in the absence of an agonist). Inverse agonists bind to the inactive state of the receptor, stabilizing it and reducing this basal signaling.
Downstream Signaling of H1 Receptor Blockade
The histamine H1 receptor is a Gαq/11-coupled GPCR. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores. By preventing histamine binding and reducing constitutive activity, diphenylpropylamino H1 antagonists block this signaling cascade.[7]
Figure 4: Gαq/11-coupled signaling pathway blocked by diphenylpropylamino H1 antagonists.
Experimental Methodologies for H1 Antagonists
Given that H1 receptor activation leads to intracellular calcium release, measuring changes in cytosolic calcium is a direct way to assess the functional consequences of compound binding.
Causality and Self-Validation: This assay directly measures a key downstream event of H1 receptor activation. A robust protocol involves demonstrating a dose-dependent increase in intracellular calcium upon stimulation with histamine, and then showing that pre-incubation with the diphenylpropylamino antagonist dose-dependently inhibits this histamine-induced calcium flux.
Protocol: Fluorescent Calcium Flux Assay for H1 Receptor Antagonism
-
Cell Preparation: Plate cells expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells) in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS with probenecid to prevent dye extrusion) and incubate according to the manufacturer's instructions.
-
Compound Incubation: Add various concentrations of the diphenylpropylamino antagonist to the wells and incubate for a defined period.
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Record a baseline fluorescence reading.
-
Inject a fixed concentration of histamine (typically the EC80) into the wells.
-
Immediately begin recording the change in fluorescence over time.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response with histamine alone (0% inhibition) and no histamine (100% inhibition).
-
Generate a dose-response curve for the antagonist and calculate its IC50.
-
Off-Target Effects and Safety Pharmacology: The hERG Channel
A critical consideration in the development of diphenylpropylamino compounds, particularly highlighted by the withdrawal of terfenadine and astemizole, is their potential for off-target effects on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a life-threatening arrhythmia known as Torsades de Pointes. Therefore, early-stage screening for hERG liability is a mandatory component of drug development for this class of compounds.
Experimental Protocol: hERG Channel Assay
Automated patch-clamp electrophysiology is the standard method for assessing hERG channel inhibition.
Protocol: Automated Patch-Clamp hERG Assay
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Instrument Setup: Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).
-
Voltage Protocol: Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the primary current inhibited by most drugs. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
Compound Application: Apply a vehicle control followed by increasing concentrations of the test compound.
-
Data Analysis: Measure the peak tail current at each concentration and calculate the percent inhibition relative to the vehicle control. Determine the IC50 value from the concentration-response curve.
Summary and Future Directions
The diphenylpropylamino scaffold has proven to be a remarkably fruitful starting point for the development of drugs targeting a range of physiologically important proteins. The diverse pharmacology of this class, from calcium channel blockade to dopamine agonism and histamine antagonism, underscores the subtle interplay between chemical structure and biological function.
Future research in this area will likely focus on:
-
Improving Target Selectivity: Designing novel analogs with enhanced selectivity for a specific receptor subtype or ion channel isoform to minimize off-target effects.
-
Exploring Novel Targets: Screening diphenylpropylamino-based libraries against a wider range of biological targets to identify new therapeutic opportunities.
-
Structure-Based Drug Design: Utilizing the growing body of structural information on GPCRs and ion channels to rationally design next-generation diphenylpropylamino compounds with optimized pharmacological profiles.
This guide provides a solid mechanistic and methodological foundation for these future endeavors. By understanding the established principles of diphenylpropylamino pharmacology and employing the robust experimental techniques described herein, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.
References
- Bayer, R., & Schwarzmaier, J. (1988). Basic mechanisms underlying prenylamine-induced 'torsade de pointes': differences between prenylamine and fendiline due to basic actions of the isomers. Current Medical Research and Opinion, 11(4), 254-272.
- Hacksell, U., Arvidsson, L. E., Svensson, U., Nilsson, J. L., Wikström, H., Lindberg, P., ... & Paalzow, L. (1981). Monophenolic 2-(dipropylamino)indans and related compounds: central dopamine-receptor stimulating activity. Journal of Medicinal Chemistry, 24(12), 1475-1482.
- Patil, P. A., & Kulkarni, D. R. (1984). An overall review on prenylamine mechanisms of action in experimental models of myocardial damage. Agents and Actions, 15(5-6), 461-468.
- U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
-
PubChem. (n.d.). Bepridil. National Center for Biotechnology Information. Retrieved from [Link]
-
Slideshare. (n.d.). SAR of H1 Receptor Antagonists. Retrieved from [Link]
- Tripathi, O., & Nokin, P. (1993). Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study. British Journal of Pharmacology, 108(4), 865–869.
- Pajouhesh, H., Feng, Z. P., Ding, Y., Zhang, L., Pajouhesh, H., Morrison, J. L., ... & Snutch, T. P. (2010). Structure-activity relationships of diphenylpiperazine N-type calcium channel inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(4), 1378-1383.
- Triggle, D. J. (1991). Calcium-channel drugs: structure-function relationships and selectivity of action. Journal of Cardiovascular Pharmacology, 18 Suppl 10, S1-6.
- Lee, S. Y., & MacKinnon, R. (2004). A structural model for phenylalkylamine binding to L-type calcium channels. The Journal of Biological Chemistry, 284(41), 27974-27980.
- Ng, G. Y., O'Dowd, B. F., Lee, S. P., Chung, D. A., Brann, M. R., Seeman, P., & George, S. R. (2001). Dopamine D2 receptor dimer formation: evidence from ligand binding. The Journal of Biological Chemistry, 276(25), 22698-22704.
- Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells. (2024). Frontiers in Pharmacology, 15, 1389476.
- Antihistamine terfenadine inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of L-type voltage sensitive calcium channels. (1996). Neuropharmacology, 35(7), 931-938.
- Fendiline-induced Ca2+ movement in A10 smooth muscle cells. (1999). Life Sciences, 64(1), 57-65.
- Kinetic modulation of guinea-pig cardiac L-type calcium channels by fendiline and reversal of the effects of Bay K 8644. (1994). British Journal of Pharmacology, 113(1), 239–246.
- Open state block by fendiline of L-type Ca++ channels in ventricular myocytes from rat heart. (1992). The Journal of Pharmacology and Experimental Therapeutics, 263(1), 216-222.
- Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. (2022). Journal of Central Nervous System Disease, 14, 11795735221111545.
- Screening and identification of the H1R antagonists from natural products by BODIPY FL histamine recognition and DPHD-anchored bombardment coupled with target cell extraction. (2024). Frontiers in Pharmacology, 15, 1389476.
- Structure activity relationships of presynaptic dopamine receptor agonists. (1982). Pharmacology, Biochemistry, and Behavior, 17, 11-19.
- Comparative interactions of organic Ca++ channel antagonists with myocardial Ca++ and K+ channels. (1985). The Journal of Pharmacology and Experimental Therapeutics, 233(1), 72-78.
- Triggle, D. J. (1991). Calcium-channel drugs: structure-function relationships and selectivity of action. Journal of Cardiovascular Pharmacology, 18 Suppl 10, S1-6.
- Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells. (2024). Frontiers in Pharmacology, 15, 1389476.
- Kortagere, S., Chegu, B., & Li, M. (2011).
- GPR139 and Dopamine D2 Receptor Co-express in the Same Cells of the Brain and May Functionally Interact. (2019). Frontiers in Pharmacology, 10, 270.
-
Wikipedia. (n.d.). H1 antagonist. Retrieved from [Link]
- Lee, K. S., & Tsien, R. W. (1983). Mechanism of calcium channel blockade by verapamil, D600, diltiazem and nitrendipine in single dialysed heart cells.
- Histamine Receptors: Ex Vivo Functional Studies Enabling the Discovery of Hits and Pathways. (2023). Molecules, 28(23), 7891.
- A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. (2017). Current Neuropharmacology, 15(5), 729–745.
- Coupling of Dopamine Receptors to G Proteins. (2001). Journal of Neurochemistry, 78(5), 1145-1148.
- Open state block by fendiline of L-type Ca++ channels in ventricular myocytes from rat heart. (1992). The Journal of Pharmacology and Experimental Therapeutics, 263(1), 216-222.
- Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). International Journal of Molecular Sciences, 24(2), 1269.
- Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells. (2024). Frontiers in Pharmacology, 15, 1389476.
- Synthesis and SAR study of a novel series of dopamine receptor agonists. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4298-4302.
- Interactions of organic calcium channel antagonists with calcium channels in single frog atrial cells. (1984). The Journal of General Physiology, 84(3), 353–373.
- Structural model for phenylalkylamine binding to L-type calcium channels. (2009). The Journal of Biological Chemistry, 284(41), 27974-27980.
-
Pharmacy 180. (n.d.). Structure–Activity Relationship-H1 Receptor - Antihistamines. Retrieved from [Link]
- Kinetic modulation of guinea-pig cardiac L-type calcium channels by fendiline and reversal of the effects of Bay K 8644. (1994). British Journal of Pharmacology, 113(1), 239–246.
- Investigation of Cooperativity in the Binding of Ligands to the D(2) Dopamine Receptor. (2002). Molecular Pharmacology, 62(4), 820-828.
- The structure-activity relationship study on 2-, 5-, and 6-position of the water soluble 1,4-dihydropyridine derivatives blocking N-type calcium channels. (2014). Bioorganic & Medicinal Chemistry, 22(17), 4845-4853.
- Animated biology with arpan. (2021, September 6). Histamine Antagonists: The Science Behind Allergy Relief | Pharmacology of antihistamines [Video]. YouTube.
- Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. (2021). ACS Chemical Neuroscience, 12(23), 4447–4460.
- Dopamine-induced arrestin recruitment and desensitization of the dopamine D4 receptor is regulated by G protein-coupled receptor kinase-2. (2023). Frontiers in Pharmacology, 13, 1084221.
- Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. (2023). International Journal of Molecular Sciences, 24(2), 1269.
- Dihydropyrimidine calcium channel blockers. 4. Basic 3-substituted-4-aryl-1,4-dihydropyrimidine-5-carboxylic acid esters. Potent antihypertensive agents. (1994). Journal of Medicinal Chemistry, 37(15), 2308-2320.
- Fendiline-induced Ca2+ movement in A10 smooth muscle cells. (1999). Life Sciences, 64(1), 57-65.
- Neuronal L-Type Calcium Channels Open Quickly and Are Inhibited Slowly. (2006). The Journal of Neuroscience, 26(45), 11598–11606.
- Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. (2009). ASSAY and Drug Development Technologies, 7(1), 56–66.
- Molecular Docking and Simulation Study of Calcium Channel Blockers on SARS-CoV-2 ORF3a Protein. (2022). European Journal of Medical and Health Sciences.
- Cayman Chemical. (2022).
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). terfenadine. Retrieved from [Link]
Sources
- 1. Antihistamine terfenadine inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of L-type voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open state block by fendiline of L-type Ca++ channels in ventricular myocytes from rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modelling of D2-like dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Terfenadine, a histamine H1 receptor antagonist, induces apoptosis by suppressing STAT3 signaling in human colorectal cancer HCT116 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opioid - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthesis of 2-(3,3-Diphenylpropylamino)acetamide: A Detailed Protocol for Researchers
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 2-(3,3-diphenylpropylamino)acetamide, a valuable building block in medicinal chemistry and drug discovery. Two robust synthetic strategies are presented: the direct alkylation of 3,3-diphenylpropylamine with 2-chloroacetamide, and a reductive amination pathway. This document offers in-depth, step-by-step methodologies, mechanistic insights, and characterization guidelines to ensure reproducible and high-purity synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
2-(3,3-Diphenylpropylamino)acetamide and its derivatives are of significant interest in medicinal chemistry due to their structural similarity to known pharmacologically active agents, including analogs of Milnacipran. The diphenylpropylamine core is a key pharmacophore in various centrally acting agents. The acetamide moiety provides a handle for further functionalization, making this compound a versatile intermediate for the synthesis of novel chemical entities.
This application note details two primary, reliable methods for the synthesis of 2-(3,3-diphenylpropylamino)acetamide, each with distinct advantages depending on the available starting materials and desired scale of production.
Synthetic Strategies
Two principal synthetic routes are outlined below. The choice of method will depend on factors such as starting material availability, scalability, and the desired purity profile of the final product.
-
Method A: Direct N-Alkylation. This is a classical and straightforward approach involving the nucleophilic substitution of a halide from 2-chloroacetamide by 3,3-diphenylpropylamine.
-
Method B: Reductive Amination. This two-step sequence involves the formation of an intermediate carboxylic acid via reductive amination of glyoxylic acid with 3,3-diphenylpropylamine, followed by amidation to yield the target compound. This method is particularly useful when direct alkylation proves problematic, for instance, due to over-alkylation.
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations for both proposed synthetic routes.
Caption: Method A: Direct N-Alkylation Pathway.
Caption: Method B: Reductive Amination and Amidation Pathway.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,3-Diphenylpropylamine | ≥98% | Commercially Available | --- |
| 2-Chloroacetamide | ≥98% | Commercially Available | Caution: Lachrymator |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | --- |
| Acetonitrile (CH₃CN) | Anhydrous | Commercially Available | --- |
| Glyoxylic Acid Monohydrate | ≥98% | Commercially Available | --- |
| Sodium Triacetoxyborohydride | ≥95% | Commercially Available | Caution: Moisture sensitive |
| 1,2-Dichloroethane (DCE) | Anhydrous | Commercially Available | --- |
| N,N'-Carbonyldiimidazole (CDI) | ≥97% | Commercially Available | --- |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | Commercially Available | --- |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | --- |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | --- |
| Hexanes | ACS Grade | Commercially Available | --- |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | --- |
| Celite® | --- | Commercially Available | --- |
Method A: Direct N-Alkylation Protocol
This protocol is adapted from established procedures for the alkylation of primary amines with 2-chloroacetamide derivatives.[1]
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-diphenylpropylamine (10.0 g, 47.3 mmol, 1.0 eq.).
-
Dissolution: Add anhydrous acetonitrile (100 mL) to the flask and stir until the amine is fully dissolved.
-
Addition of Base: Add anhydrous potassium carbonate (13.1 g, 94.6 mmol, 2.0 eq.) to the solution. The suspension will become heterogeneous. The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Addition of Alkylating Agent: In a separate beaker, dissolve 2-chloroacetamide (5.3 g, 56.8 mmol, 1.2 eq.) in anhydrous acetonitrile (50 mL). Add this solution dropwise to the stirring amine suspension at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 70:30 Ethyl Acetate/Hexanes). The starting amine should be consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the suspension through a pad of Celite® to remove the inorganic salts.
-
Wash the filter cake with acetonitrile (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude oil or solid.
-
-
Purification:
-
Dissolve the crude product in dichloromethane (100 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 30% to 70% ethyl acetate).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol) can be employed to yield the pure product.
-
-
Final Product: Dry the purified product under vacuum to yield 2-(3,3-diphenylpropylamino)acetamide as a white to off-white solid.
Method B: Reductive Amination and Amidation Protocol
This protocol is based on the well-established reductive amination procedure using sodium triacetoxyborohydride.[2]
Step 1: Synthesis of 2-(3,3-Diphenylpropylamino)acetic acid
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 3,3-diphenylpropylamine (10.0 g, 47.3 mmol, 1.0 eq.) in 1,2-dichloroethane (DCE, 100 mL).
-
Addition of Aldehyde: Add glyoxylic acid monohydrate (4.8 g, 52.0 mmol, 1.1 eq.) to the solution. Stir the mixture at room temperature for 1 hour. The formation of an intermediate imine/enamine is expected.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (15.0 g, 70.9 mmol, 1.5 eq.) portion-wise over 30 minutes. The addition may be exothermic. This mild and selective reducing agent will reduce the iminium ion in situ.[2]
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Stir vigorously for 1 hour until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(3,3-diphenylpropylamino)acetic acid. This intermediate can be used in the next step without further purification if it is of sufficient purity.
-
Step 2: Amidation of 2-(3,3-Diphenylpropylamino)acetic acid
-
Reaction Setup: Dissolve the crude 2-(3,3-diphenylpropylamino)acetic acid (from the previous step, ~47.3 mmol) in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Activation: Cool the solution to 0°C in an ice bath. Add N,N'-carbonyldiimidazole (CDI) (8.4 g, 52.0 mmol, 1.1 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes and then at room temperature for 1 hour. The formation of an activated acyl-imidazole intermediate will occur.
-
Amidation: Cool the mixture back to 0°C and add a concentrated aqueous solution of ammonium hydroxide (28-30%, 50 mL) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir vigorously for 4-6 hours.
-
Work-up and Purification:
-
Dilute the reaction mixture with water (100 mL) and dichloromethane (50 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as described in Method A.
-
Characterization and Quality Control
The identity and purity of the synthesized 2-(3,3-diphenylpropylamino)acetamide (CAS: 76991-05-4) should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | White to off-white solid |
| Melting Point | To be determined experimentally |
| ¹H NMR | Consistent with the structure. Expected signals: aromatic protons (multiplet, ~7.1-7.4 ppm), CH proton (triplet, ~4.0 ppm), CH₂ adjacent to NH (multiplet), CH₂ adjacent to CH (multiplet), CH₂ of acetamide (singlet), and NH and NH₂ protons (broad signals). A reference spectrum for the related N-(3,3-diphenylpropyl)acetamide can be consulted.[3] |
| ¹³C NMR | Consistent with the 17 expected carbon signals. |
| Mass Spectrometry | [M+H]⁺ = 269.1654 for C₁₇H₂₁N₂O⁺ |
| Purity (HPLC) | ≥98% |
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Chloroacetamide is a lachrymator and should be handled with care.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The synthetic protocols detailed in this application note provide reliable and reproducible methods for obtaining high-purity 2-(3,3-diphenylpropylamino)acetamide. The choice between direct N-alkylation and reductive amination will be dictated by the specific needs of the researcher. Careful execution of the described procedures and subsequent analytical verification will ensure the successful synthesis of this valuable chemical intermediate.
References
-
PubChem. (n.d.). 2-(3,3-Diphenylpropylamino)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Ali, I., et al. (2012). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Journal of Saudi Chemical Society, 16(4), 453-459.
- Denton, R. M., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Organic & Biomolecular Chemistry, 18(33), 6493-6503.
-
CORE. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. Retrieved from [Link]
- Google Patents. (n.d.). EP2208720A1 - Novel eicosanoid derivatives.
Sources
Application Notes and Protocols for the Purification of 2-(3,3-Diphenylpropylamino)acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Importance of Purity for 2-(3,3-Diphenylpropylamino)acetamide
2-(3,3-Diphenylpropylamino)acetamide, also known as N-(3,3-Diphenylpropyl)glycinamide, is a chemical entity of interest in pharmaceutical research and development. Its biological activity as an NMDA glutamate receptor open channel blocker underscores the critical need for high purity in preclinical and clinical investigations.[1] Impurities, which can arise from starting materials, byproducts, or degradation products of the synthesis, can significantly impact the compound's pharmacological and toxicological profile. Therefore, robust and validated purification strategies are paramount to ensure the reliability and reproducibility of research data and to meet stringent regulatory standards for active pharmaceutical ingredients (APIs).
This document provides a comprehensive guide to the purification techniques applicable to 2-(3,3-Diphenylpropylamino)acetamide, offering detailed protocols and the scientific rationale behind the selection of each method.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
A successful purification strategy begins with a thorough understanding of the potential impurities. The most probable synthetic route to 2-(3,3-Diphenylpropylamino)acetamide is the reductive amination of 3,3-diphenylpropanal with glycinamide. This reaction, while efficient, can lead to several impurities that must be removed.
Anticipated Impurities from Synthesis:
-
Unreacted Starting Materials:
-
3,3-Diphenylpropanal
-
Glycinamide
-
-
Byproducts from the Reductant:
-
3,3-Diphenylpropan-1-ol (from the reduction of the aldehyde)
-
-
Side-Reaction Products:
-
Products of over-alkylation or other secondary reactions.
-
The distinct chemical properties of these potential impurities—ranging from the neutral aldehyde and alcohol to the basic desired product and the more polar glycinamide—allow for their separation using a combination of the techniques detailed below.
Purification Strategy Workflow
The selection of a purification strategy depends on the scale of the synthesis and the initial purity of the crude product. The following diagram illustrates a typical decision-making workflow for the purification of 2-(3,3-Diphenylpropylamino)acetamide.
Caption: Decision workflow for purification of 2-(3,3-Diphenylpropylamino)acetamide.
I. Acid-Base Extraction: A Versatile Primary Purification Step
Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their differing solubilities in aqueous and organic phases as a function of pH.[2] 2-(3,3-Diphenylpropylamino)acetamide possesses a basic secondary amine, which can be protonated in an acidic aqueous solution to form a water-soluble salt. Neutral impurities, such as unreacted 3,3-diphenylpropanal and the byproduct 3,3-diphenylpropan-1-ol, will remain in the organic phase.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). The basic 2-(3,3-Diphenylpropylamino)acetamide will move into the aqueous phase as its hydrochloride salt. Repeat the extraction twice to ensure complete transfer.
-
Separation of Neutral Impurities: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to isolate the neutral impurities.
-
Basification and Re-extraction: Cool the combined acidic aqueous layers in an ice bath and basify to a pH > 10 with a suitable base, such as 2 M sodium hydroxide (NaOH), while stirring. This deprotonates the amine, making it insoluble in water.
-
Isolation of the Pure Amine: Extract the basified aqueous solution three times with fresh DCM or EtOAc.
-
Final Wash and Drying: Combine the organic extracts containing the purified amine, wash with brine to remove residual aqueous base, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified 2-(3,3-Diphenylpropylamino)acetamide.
II. Recrystallization: The Definitive Polishing Step
Principle: Recrystallization is a powerful technique for purifying solid compounds.[3] It relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at varying temperatures. The ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point. Upon cooling, the pure compound crystallizes out of the solution, leaving the more soluble impurities behind in the mother liquor.
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. Based on the structure of 2-(3,3-Diphenylpropylamino)acetamide, which contains both polar (amine and amide) and nonpolar (diphenylpropyl) moieties, a moderately polar solvent or a mixed solvent system is likely to be effective.
| Solvent/System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol. Water can be added as an anti-solvent to induce crystallization upon cooling. |
| Isopropanol | A moderately polar alcohol that often provides good solubility at elevated temperatures and reduced solubility upon cooling for amine-containing compounds. |
| Ethyl Acetate/Hexane | The compound may be dissolved in a minimal amount of hot ethyl acetate, followed by the addition of hexane as an anti-solvent to promote crystallization. |
Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude or partially purified 2-(3,3-Diphenylpropylamino)acetamide in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induction of Crystallization: To the hot ethanolic solution, add hot water dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystal Formation: Allow the flask to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
III. Flash Chromatography: For Challenging Separations
Principle: Flash chromatography is a rapid form of column chromatography that uses a positive pressure to force the mobile phase through a column of stationary phase, typically silica gel.[4] This technique is particularly useful for separating complex mixtures or when recrystallization is ineffective. For basic compounds like amines, interactions with the acidic silanol groups of silica can lead to poor separation (tailing). This can be mitigated by using a modified stationary phase or by adding a basic modifier to the mobile phase.[5]
Method Development and Protocol
-
Thin-Layer Chromatography (TLC) Analysis: Before performing flash chromatography, it is essential to determine the optimal mobile phase using TLC. A good solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.
-
Stationary Phase Selection:
-
Standard Silica Gel: Can be used if a basic modifier is added to the eluent.
-
Amine-Functionalized Silica: This is often the preferred choice for purifying amines as it minimizes tailing and improves resolution.[5]
-
-
Mobile Phase Selection: A common mobile phase for compounds of this polarity is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone). To prevent tailing on standard silica, a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) should be added to the mobile phase.
-
Column Packing and Sample Loading:
-
Dry Packing: The column is filled with dry silica gel, which is then wetted with the mobile phase.
-
Wet (Slurry) Packing: The silica gel is mixed with the mobile phase to form a slurry, which is then poured into the column.
-
Sample Loading: The crude product can be dissolved in a minimal amount of the mobile phase and loaded directly onto the column (wet loading) or adsorbed onto a small amount of silica gel and loaded as a dry powder (dry loading), which often leads to better resolution.
-
-
Elution and Fraction Collection: The mobile phase is pushed through the column under pressure, and fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure compound are combined and the solvent is removed under reduced pressure.
Recommended Flash Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Amine-functionalized silica gel (preferred) or standard silica gel |
| Mobile Phase | Hexane/Ethyl Acetate gradient (e.g., 90:10 to 50:50). If using standard silica, add 0.5% triethylamine. |
| Sample Loading | Dry loading is recommended for optimal separation. |
| Detection | UV visualization at 254 nm. |
IV. Purity Assessment: Ensuring Quality and Consistency
Accurate and reliable analytical methods are essential to confirm the purity of the final product. High-Performance Liquid Chromatography (HPLC) is the method of choice for quantitative purity analysis.
HPLC Method for Purity Analysis
Principle: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Caption: A typical workflow for HPLC purity analysis.
Recommended HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a suitable ratio (e.g., 70:30 A:B) and ramp up the concentration of B to elute the compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.
Conclusion
The purification of 2-(3,3-Diphenylpropylamino)acetamide is a multi-step process that requires a systematic approach. The choice of purification techniques should be guided by the impurity profile of the crude material and the desired final purity. A combination of acid-base extraction, flash chromatography, and recrystallization will typically yield a product of high purity suitable for pharmaceutical research and development. The purity of the final compound should always be confirmed using a validated analytical method such as HPLC.
References
-
PubChem. 2-(3,3-Diphenylpropylamino)acetamide. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
-
Biotage. Is there an easy way to purify organic amines? [Link]
Sources
- 1. N-(3,3-Diphenylpropyl)glycinamide 98 (HPLC), solid N20C [sigmaaldrich.com]
- 2. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 5. reddit.com [reddit.com]
Protocol for Assessing the Antioxidant Activity of Acetamide Derivatives: A Guide for Researchers
This comprehensive guide provides detailed protocols and expert insights for researchers, scientists, and drug development professionals engaged in evaluating the antioxidant properties of novel acetamide derivatives. This document moves beyond a simple recitation of steps to offer a deeper understanding of the underlying principles, the rationale for methodological choices, and the critical importance of robust validation for generating reliable and reproducible data.
Introduction: The Significance of Antioxidant Activity in Acetamide Derivatives
Acetamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities.[1] Their potential to act as antioxidants is of significant interest, as oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, thereby preventing cellular damage.[1]
The chemical structure of acetamide derivatives can be readily modified, allowing for the fine-tuning of their physicochemical and biological properties, including their antioxidant potential.[3][4] Understanding the structure-activity relationship is paramount in designing potent antioxidant agents.[5] This guide will equip you with the foundational knowledge and practical protocols to rigorously assess the antioxidant activity of your synthesized acetamide derivatives.
Foundational Principles: Selecting the Appropriate Antioxidant Assay
No single assay can provide a complete profile of a compound's antioxidant activity. Therefore, a multi-assay approach is strongly recommended to obtain a comprehensive understanding. The most common and mechanistically diverse assays are detailed below.
Hydrogen Atom Transfer (HAT) vs. Single Electron Transfer (SET) Mechanisms
Antioxidant assays are broadly categorized based on their underlying chemical mechanisms:
-
Hydrogen Atom Transfer (HAT): In these assays, the antioxidant donates a hydrogen atom to quench a free radical. The Oxygen Radical Absorbance Capacity (ORAC) assay is a classic example of a HAT-based method.
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces a radical or a metal ion by donating an electron. The 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays are prominent examples of this mechanism.
It is crucial to employ assays from both categories to gain a holistic view of the antioxidant potential of your acetamide derivatives.
Pre-analytical Considerations for Acetamide Derivatives
Before proceeding with the assays, careful consideration of the physicochemical properties of your test compounds is essential for accurate and meaningful results.
-
Solubility: Acetamide derivatives can exhibit a wide range of solubilities. It is imperative to dissolve the compounds in a suitable solvent that does not interfere with the assay chemistry. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, followed by further dilution in the appropriate assay buffer. However, the final concentration of DMSO in the reaction mixture should be kept to a minimum (typically <1%) to avoid solvent- A blank containing the same concentration of the solvent should always be included.
-
Purity: The purity of the synthesized compounds must be confirmed using appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry) to ensure that the observed antioxidant activity is attributable to the target molecule and not to impurities.[1]
-
Stability: Assess the stability of your compounds in the chosen solvent and under the assay conditions (e.g., pH, temperature, light exposure) to prevent degradation that could alter their antioxidant activity.
Detailed Protocols for Key Antioxidant Assays
The following sections provide step-by-step protocols for the most widely used antioxidant assays. For each assay, it is critical to include a positive control (a known antioxidant) and a blank (all reagents except the test compound).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method to screen for antioxidant activity.[6] The principle is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Test Compounds: Prepare a stock solution of the acetamide derivative (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO). Prepare a series of dilutions from the stock solution.
-
Positive Control: Prepare a stock solution of a standard antioxidant such as ascorbic acid, gallic acid, or Trolox (a water-soluble vitamin E analog) in the same solvent as the test compounds.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of various concentrations of the test compound or positive control to the wells.
-
Add 180 µL of the DPPH solution to each well.
-
For the blank, add 20 µL of the solvent to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the test compound.
The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[4]
-
Workflow for DPPH Assay:
Caption: Workflow of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[2] This assay is applicable to both hydrophilic and lipophilic compounds. The pre-formed blue-green ABTS•+ is reduced by the antioxidant to the colorless neutral form, and the change in absorbance is measured.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at 4°C.
-
Diluted ABTS•+ Solution: Dilute the ABTS•+ working solution with ethanol or phosphate-buffered saline (PBS, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.[2]
-
Test Compounds and Positive Control: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 10 µL of the test compound or positive control at various concentrations to a 96-well microplate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC).
Workflow for ABTS Assay:
Caption: Workflow of the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[8][9] This assay is performed under acidic conditions (pH 3.6).[8]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Test Compounds and Positive Control: Prepare as described for the DPPH assay. A standard curve is typically generated using ferrous sulfate (FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add 20 µL of the test compound or standard at various concentrations to a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate the plate at 37°C for 4 minutes.
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from the standard curve of Fe²⁺ and is expressed as Fe²⁺ equivalents (e.g., in µM).
Workflow for FRAP Assay:
Caption: Workflow of the FRAP assay.
Data Interpretation and Reporting
For each assay, the results should be presented clearly, including the mean values and standard deviations from at least three independent experiments. The IC50 values for the DPPH and ABTS assays should be calculated from a dose-response curve. For the FRAP assay, the results should be expressed as ferric reducing equivalents.
Table 1: Summary of Key Parameters for Antioxidant Assays
| Assay | Principle | Wavelength | Standard | Incubation Time | Incubation Temp. |
| DPPH | SET/HAT | 517 nm | Ascorbic Acid, Trolox, Gallic Acid | 30 min | Room Temp. |
| ABTS | SET | 734 nm | Trolox | 6 min | Room Temp. |
| FRAP | SET | 593 nm | FeSO₄ | 4 min | 37°C |
Concluding Remarks and Best Practices
A thorough assessment of the antioxidant activity of acetamide derivatives requires a multi-faceted approach. By employing a combination of HAT and SET-based assays and paying close attention to pre-analytical variables, researchers can obtain reliable and comprehensive data. It is also beneficial to investigate the structure-activity relationships within a series of synthesized acetamide derivatives to guide the design of more potent antioxidant compounds.[1] Remember that in vitro antioxidant activity is an important first step, and promising compounds should be further evaluated in cellular and in vivo models to establish their physiological relevance.
References
-
Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038. Available at: [Link]
-
Choi, M. H., et al. (2018). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
-
Isika, D. K., & Sadik, O. A. (2022). Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties. Molecules, 27(23), 8133. Available at: [Link]
-
Isika, D. K., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 10037-10050. Available at: [Link]
-
Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. Available at: [Link]
-
Parlapalli, V. R., et al. (2024). Antimicrobial and antioxidant activities of a new acetamide compound. Ayurvedic and Scientific Research. Available at: [Link]
-
Rubalya, S., et al. (2014). Selective ABTS and DPPH- radical scavenging activity of peroxide from vegetable oils. Journal of Chemical and Pharmaceutical Research, 6(11), 646-651. Available at: [Link]
-
Spiegel, M., et al. (2020). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 25(22), 5394. Available at: [Link]
-
Isika, D. K. (2023). Design, synthesis, biological and computational studies of flavonoid acetamide derivatives. Digital Commons @ NJIT. Available at: [Link]
-
Isika, D. K., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 10037-10050. Available at: [Link]
-
Spiegel, M., et al. (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Molecules, 25(13), 3088. Available at: [Link]
-
Gümüş, H., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11135-11147. Available at: [Link]
-
Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. Available at: [Link]
-
Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038. Available at: [Link]
-
Isika, D. K., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. ResearchGate. Available at: [Link]
-
Kumar, P., et al. (2012). Novel 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides as antioxidant and/or anti-inflammatory compounds. European Journal of Medicinal Chemistry, 53, 243-249. Available at: [Link]
-
Chen, J., et al. (2023). Fe3+ Reducing Power as the Most Common Assay for Understanding the Biological Functions of Antioxidants. International Journal of Molecular Sciences, 24(13), 10839. Available at: [Link]
-
Benzie, I. F., & Strain, J. J. (1999). Ferric reducing/antioxidant power assay: direct measure of total antioxidant activity of biological fluids and modified version for simultaneous measurement of total antioxidant power and ascorbic acid concentration. Methods in Enzymology, 299, 15-27. Available at: [Link]
-
Mhalla, D., et al. (2017). Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. Journal of Applied Pharmaceutical Science, 7(03), 072-076. Available at: [Link]
-
Sharma, G., et al. (2024). Scalable Hydrophobic Tag-Assisted Convergent Synthesis of Cetrorelix Acetate. Organic Process Research & Development. Available at: [Link]
Sources
- 1. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties | MDPI [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Ferric reducing/antioxidant power assay: direct measure of total antioxidant activity of biological fluids and modified version for simultaneous measurement of total antioxidant power and ascorbic acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Multi-Tiered Screening Protocol for Identifying and Characterizing the Anti-inflammatory Activity of 2-(3,3-Diphenylpropylamino)acetamide
Introduction
The relentless pursuit of novel therapeutic agents to combat inflammatory diseases remains a cornerstone of pharmaceutical research. Inflammation, while a critical biological response, can lead to chronic and debilitating conditions when dysregulated.[1][2] This application note presents a comprehensive, multi-tiered strategy for the anti-inflammatory screening of a novel chemical entity, exemplified by 2-(3,3-Diphenylpropylamino)acetamide (designated herein as Compound DPAA). This document provides a robust framework, from initial in vitro hit identification to in vivo proof-of-concept, designed for researchers in drug development. The protocols herein are structured to not only identify activity but also to build a preliminary understanding of the compound's mechanism of action, emphasizing scientific integrity and reproducibility.
Core Scientific Principles
The screening cascade is built on the central role of macrophages in the inflammatory process.[3][4] Macrophages, when activated by stimuli like bacterial lipopolysaccharide (LPS), orchestrate a potent inflammatory response by releasing a battery of signaling molecules, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5] Many of these processes are governed by the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a pivotal mediator of inflammatory gene expression.[2][6] Our screening strategy, therefore, targets these key markers and pathways to provide a holistic assessment of Compound DPAA's anti-inflammatory potential.
Tier 1: Primary In Vitro Screening & Cytotoxicity Assessment
The initial tier is designed to rapidly assess the bioactivity and safety profile of Compound DPAA. The primary objective is to determine if the compound can inhibit inflammatory responses in a relevant cell model without causing cell death, as cytotoxicity can be a confounding factor in activity assays.
Workflow for Tier 1 Screening
Caption: Tier 1 workflow for initial screening of Compound DPAA.
Protocol 1.1: MTT Assay for Cell Viability
Rationale: The MTT assay is a colorimetric method used to assess cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This protocol is critical to establish a non-toxic concentration range for Compound DPAA for subsequent experiments.[8][9]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 4 x 10^5 cells/mL and incubate for 24 hours to allow for cell adhesion.[4]
-
Compound Treatment: Prepare serial dilutions of Compound DPAA (e.g., 1, 5, 10, 25, 50, 100 µM) in DMEM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., 0.1% DMSO) and a "cells only" control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50).
Protocol 1.2: Inhibition of LPS-Induced Nitric Oxide (NO) Production
Rationale: Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[10] This assay measures the ability of Compound DPAA to suppress NO production in LPS-stimulated macrophages. The concentration of nitrite, a stable metabolite of NO, is quantified using the Griess reagent.[11][12]
Step-by-Step Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL and incubate for 24 hours.[12]
-
Pre-treatment: Treat the cells with non-toxic concentrations of Compound DPAA (determined from the MTT assay) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.[12][13]
-
Incubation: Incubate the plate for 24 hours at 37°C.[12][13]
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I followed by 50 µL of Griess Reagent II.[12]
-
Absorbance Reading: Measure the absorbance at 540 nm.[10][11]
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each concentration of Compound DPAA and determine the 50% inhibitory concentration (IC50).
| Parameter | Description | Example Result for DPAA |
| CC50 (MTT) | Concentration that causes 50% cell death. | > 100 µM |
| IC50 (NO) | Concentration that inhibits 50% of NO production. | 15 µM |
Tier 2: Mechanistic In Vitro Assays
If Compound DPAA shows significant anti-inflammatory activity with low cytotoxicity in Tier 1, it progresses to Tier 2. These assays aim to confirm the primary findings and begin to elucidate the compound's mechanism of action (MoA).
Protocol 2.1: Quantification of Pro-inflammatory Cytokines (TNF-α & IL-6) by ELISA
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines that drive the inflammatory cascade.[4] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the levels of these proteins secreted by macrophages.[14][15] This protocol will determine if Compound DPAA's anti-inflammatory effect involves the suppression of these critical mediators.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture and treat RAW 264.7 cells with Compound DPAA and LPS as described in Protocol 1.2.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions (e.g., Invitrogen, BioVendor).[16][17] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and collected supernatants.
-
Adding a detection antibody (often biotinylated).
-
Adding an enzyme conjugate (like Streptavidin-HRP).
-
Adding a substrate solution (like TMB) to produce a colorimetric signal.[17][18]
-
Stopping the reaction and reading the absorbance.
-
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples and determine the IC50 of Compound DPAA for the inhibition of each cytokine.
Protocol 2.2: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily act by inhibiting COX enzymes, which are responsible for prostaglandin synthesis.[19] Distinguishing between inhibition of the constitutive COX-1 isoform and the inducible COX-2 isoform is crucial for predicting potential side effects. This assay will determine if Compound DPAA functions as a COX inhibitor.[20]
Step-by-Step Protocol:
-
Assay Kits: Utilize commercially available fluorometric or colorimetric COX-1 and COX-2 inhibitor screening assay kits (e.g., from BPS Bioscience, Sigma-Aldrich).[21]
-
Procedure: Follow the manufacturer's protocol, which generally involves:
-
Incubating the purified COX-1 or COX-2 enzyme with Compound DPAA at various concentrations.
-
Adding arachidonic acid as the substrate.
-
Measuring the product formation via a fluorescent or colorimetric readout.
-
-
Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC50 values. The ratio of IC50 (COX-1) / IC50 (COX-2) provides the selectivity index.[20][22]
| Assay | Endpoint Measured | Example Result for DPAA |
| TNF-α ELISA | IC50 for TNF-α inhibition | 12 µM |
| IL-6 ELISA | IC50 for IL-6 inhibition | 18 µM |
| COX-1 Assay | IC50 for COX-1 inhibition | > 100 µM |
| COX-2 Assay | IC50 for COX-2 inhibition | > 100 µM |
Interpretation: The example data suggests DPAA inhibits NO, TNF-α, and IL-6 production but does not act as a direct COX inhibitor, pointing towards a different mechanism of action.
Mechanism of Action: NF-κB Signaling Pathway
Rationale: Since DPAA inhibits multiple inflammatory mediators, it is plausible that it targets an upstream signaling pathway. The NF-κB pathway is a master regulator of inflammatory gene expression, including iNOS, TNF-α, and IL-6.[6][23][24] Investigating this pathway is a logical next step.
Caption: LPS-induced NF-κB pathway and potential intervention by DPAA.
Tier 3: In Vivo Proof-of-Concept
Positive and compelling in vitro data warrants progression to a preclinical animal model to assess efficacy in a complex biological system.
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
Rationale: The carrageenan-induced paw edema model is a classic and well-established assay for evaluating the acute anti-inflammatory activity of novel compounds.[25][26][27] Injection of carrageenan into the paw elicits a biphasic inflammatory response, causing measurable swelling (edema).[25][28] The ability of Compound DPAA to reduce this swelling indicates in vivo efficacy.
Step-by-Step Protocol:
-
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.[25]
-
Grouping: Divide animals into groups (n=6-8):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Compound DPAA (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).
-
Compound Administration: Administer the vehicle, positive control, or Compound DPAA orally (p.o.) or intraperitoneally (i.p.).[29]
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.[29][30]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection (Vₜ).[29]
-
Data Analysis:
-
Calculate the paw volume increase (edema): Edema (mL) = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
| Time (hours) | Vehicle Control (Edema in mL) | Indomethacin (10 mg/kg) % Inhibition | DPAA (30 mg/kg) % Inhibition |
| 1 | 0.25 ± 0.03 | 35% | 28% |
| 2 | 0.48 ± 0.05 | 45% | 40% |
| 3 | 0.75 ± 0.06 | 58% | 52% |
| 4 | 0.68 ± 0.05 | 65% | 60% |
| 5 | 0.55 ± 0.04 | 62% | 57% |
| Statistically significant (p < 0.05) compared to vehicle control. |
This application note provides a systematic and scientifically rigorous framework for the anti-inflammatory screening of the novel compound 2-(3,3-Diphenylpropylamino)acetamide (DPAA). By progressing through a logical cascade of in vitro and in vivo assays, researchers can efficiently identify bioactive compounds, rule out non-specific effects such as cytotoxicity, and build a foundational understanding of the mechanism of action. The successful execution of these protocols will generate a robust data package, enabling informed decisions for the further development of promising anti-inflammatory drug candidates.
References
- Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. Benchchem.
- The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Applic
- Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia.
- Macrophage Cell Assay.
- Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflamm
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
- Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Benchchem.
- In Vitro Macrophage Immunomodulation by Poly(ε-caprolactone)
- In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells. PubMed.
- In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line. PMC - NIH.
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz
- Carrageenan Induced Paw Edema (R
- Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polariz
- MTT assay protocol. Abcam.
- NF-κB signaling in inflamm
- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules
- Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC.
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability. MDPI.
- Performing a Quantitative ELISA Assay to Detect Human TNF-a. Thermo Fisher Scientific.
- Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry (RSC Publishing).
- Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. NIH.
- NF-κB. Wikipedia.
- The Nuclear Factor NF-κB Pathway in Inflamm
- COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
- Tumor Necrosis Factor-a ELISA Kit, Human (CKH200A) - Bulletin.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- NF-κB: At the Borders of Autoimmunity and Inflamm
- ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in...
- COX2 Inhibitor Screening Assay Kit COX2 82210. BPS Bioscience.
- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.
- Protocol for Cell Viability Assays. BroadPharm.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- human interleukin-6 elisa. BioVendor.
- Nitric oxide production and inducible nitric oxide synthase expression induced by Prevotella nigrescens lipopolysaccharide.
- NF-κB Signaling. Cell Signaling Technology.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. NIH.
- Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. PMC - NIH.
Sources
- 1. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Macrophage Immunomodulation by Poly(ε-caprolactone) Based-Coated AZ31 Mg Alloy [mdpi.com]
- 4. Insights into Bioactive Constituents from Pericarp of Garcinia mangostana: Anti-Inflammatory Effects via NF-κB/MAPK Modulation and M1/M2 Macrophage Polarization [mdpi.com]
- 5. criver.com [criver.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. biovendor.com [biovendor.com]
- 18. sigmaaldrich.cn [sigmaaldrich.cn]
- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
- 24. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 25. benchchem.com [benchchem.com]
- 26. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
- 27. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. wvj.science-line.com [wvj.science-line.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. researchgate.net [researchgate.net]
2-(3,3-Diphenylpropylamino)acetamide as a potential therapeutic agent
An Application Guide for the Therapeutic Investigation of 2-(3,3-Diphenylpropylamino)acetamide
Abstract
This document provides a comprehensive framework for the investigation of . The acetamide functional group is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including analgesic, anti-inflammatory, and anticonvulsant properties.[1][2] Based on the structural characteristics of 2-(3,3-Diphenylpropylamino)acetamide, specifically the diphenylpropylamine moiety common in ion channel modulators, we hypothesize its primary therapeutic potential lies in the modulation of ion channels relevant to neuropathic pain.[3] Furthermore, related acetamide derivatives have demonstrated antioxidant and anti-inflammatory activities, suggesting a secondary therapeutic avenue.[4][5][6]
This guide presents a logical, multi-stage research cascade, beginning with chemical synthesis and characterization, progressing through detailed in vitro screening and safety profiling, and culminating in preliminary in vivo efficacy and pharmacokinetic studies. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, empowering researchers to generate robust and reliable data for assessing the compound's therapeutic viability.
Compound Profile
| Property | Value | Source |
| IUPAC Name | 2-(3,3-diphenylpropylamino)acetamide | PubChem[7] |
| Molecular Formula | C₁₇H₂₀N₂O | PubChem[7] |
| Molecular Weight | 268.35 g/mol | PubChem[7] |
| CAS Number | 76991-05-4 | PubChem[7] |
| Structure | PubChem[7] |
Proposed Research & Development Workflow
The investigation into a novel chemical entity requires a structured approach to efficiently validate its therapeutic potential while identifying any liabilities early in the process. The following workflow is designed as a comprehensive roadmap for 2-(3,3-Diphenylpropylamino)acetamide.
Caption: Proposed workflow for the evaluation of 2-(3,3-Diphenylpropylamino)acetamide.
Section 1: Synthesis and Quality Control
Expertise & Causality: The foundation of any pharmacological study is the purity and confirmed identity of the test compound. Impurities can lead to erroneous results, confounding biological activity or introducing unexpected toxicity. The following protocol is adapted from established methods for synthesizing N-(3,3-diphenylpropyl) acetamide derivatives.[4][5]
Protocol 1.1: Synthesis of 2-(3,3-Diphenylpropylamino)acetamide
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-chloroacetamide (1.1 equivalents) and 3,3-diphenylpropan-1-amine (1.0 equivalent) in a suitable solvent such as acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 equivalents), to the solution to act as a proton scavenger.
-
Reaction: Stir the mixture at reflux (approximately 82°C) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product using flash column chromatography on silica gel to yield the final compound.
Protocol 1.2: Compound Characterization and Quality Control
-
Identity Confirmation:
-
¹H and ¹³C NMR: Record spectra to confirm the chemical structure matches that of 2-(3,3-Diphenylpropylamino)acetamide.
-
High-Resolution Mass Spectrometry (HRMS): Determine the exact mass to confirm the elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Analyze the final product to determine its purity. The purity should be ≥98% for use in biological assays.
-
Section 2: In Vitro Profiling for Ion Channel Modulation
Expertise & Causality: The diphenylalkylamine structure is a common feature in compounds that modulate ion channels. Therefore, the primary hypothesis is that 2-(3,3-Diphenylpropylamino)acetamide interacts with voltage-gated ion channels, which are critical targets for pain therapeutics.[3] We will begin with high-throughput functional assays to screen a panel of relevant channels and then use the gold-standard patch-clamp electrophysiology to confirm and characterize any "hits".[8][9]
Caption: Electrophysiology screening funnel for ion channel modulators.
Protocol 2.1: High-Throughput Screening (HTS) via Flux-Based Assays
This method uses ion-sensitive fluorescent dyes to measure the influx of ions (e.g., sodium, calcium) through channels in response to stimuli, providing a rapid assessment of inhibitory or activating activity.[10][11]
-
Cell Plating: Plate cells stably expressing the ion channel of interest (e.g., CHO-hNaV1.7, HEK-hTRPA1) in 384-well microplates and culture overnight.[10]
-
Dye Loading: Remove culture medium and add a loading buffer containing a suitable ion indicator dye (e.g., a sodium-sensitive or calcium-sensitive dye). Incubate as recommended by the dye manufacturer.
-
Compound Addition: Add 2-(3,3-Diphenylpropylamino)acetamide at various concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a known reference compound.
-
Assay Execution: Place the plate in a fluorescence imaging plate reader (e.g., FLIPR Tetra). Add a stimulating agent (e.g., veratridine for sodium channels, AITC for TRPA1) to open the channels and record the change in fluorescence intensity over time.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to controls and determine the IC₅₀ value.
Protocol 2.2: Gold-Standard Electrophysiology using Automated Patch-Clamp
Automated patch-clamp systems provide high-quality, whole-cell voltage-clamp data with significantly higher throughput than manual rigs, making them ideal for confirming hits from HTS.[12][13]
-
Cell Preparation: Harvest cells expressing the target ion channel and prepare a single-cell suspension.
-
System Setup: Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the automated patch-clamp system (e.g., QPatch, SyncroPatch).
-
Experiment Execution: The system will automatically capture cells, form giga-ohm seals, and establish a whole-cell configuration.[14]
-
Voltage Protocol: Apply a voltage protocol specific to the target channel to elicit ionic currents. Record baseline currents.
-
Compound Application: Perfuse the cells with increasing concentrations of 2-(3,3-Diphenylpropylamino)acetamide and record the resulting current inhibition.
-
Data Analysis: Measure the peak current at each concentration. Normalize to the baseline current and fit the concentration-response data to a Hill equation to determine the IC₅₀.
| Parameter | Description |
| IC₅₀ | The concentration of the compound that causes 50% inhibition of the maximal current. |
| Hill Slope | A measure of the steepness of the concentration-response curve. |
| State Dependence | Preferential binding of the drug to a specific channel state (resting, open, or inactivated). |
Section 3: In Vitro Profiling for Anti-Inflammatory Activity
Expertise & Causality: Closely related acetamide derivatives have shown the ability to reduce inflammatory markers like nitric oxide (NO) and reactive oxygen species (ROS) in cellular models.[4][5][6] Therefore, it is prudent to evaluate 2-(3,3-Diphenylpropylamino)acetamide for similar properties using a macrophage cell line, a key player in the inflammatory response. Before assessing function, a cytotoxicity assay is mandatory to ensure that any observed effects are not simply due to cell death.
Protocol 3.1: Macrophage Viability (MTT Assay)
-
Cell Seeding: Seed J774.A1 macrophage cells into a 96-well plate and allow them to adhere.[4]
-
Compound Treatment: Treat the cells with a range of concentrations of 2-(3,3-Diphenylpropylamino)acetamide for 24 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the CC₅₀ (50% cytotoxic concentration).
Protocol 3.2: Nitric Oxide (NO) Production (Griess Assay)
-
Cell Stimulation: Seed J774.A1 cells in a 96-well plate. Pre-treat cells with the test compound for 1 hour.
-
Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS) to induce iNOS expression and NO production.[4]
-
Sample Collection: After 24 hours, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent. The reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.
-
Measurement: Measure the absorbance at ~540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percent inhibition of NO production to determine the IC₅₀.
Section 4: Preclinical Safety Assessment
Expertise & Causality: Early identification of potential safety liabilities is paramount in drug development. Inhibition of the hERG potassium channel is a primary cause of drug-induced cardiac arrhythmia (Torsade de Pointes), and its assessment is a regulatory requirement.[12] Understanding a compound's interaction with Cytochrome P450 (CYP) enzymes is also critical for predicting potential drug-drug interactions.
Protocol 4.1: hERG Inhibition Assay using Automated Patch-Clamp
-
Assay Setup: Use an automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Voltage Protocol: Apply a specific pulse protocol designed to elicit hERG tail currents, as recommended by regulatory bodies like the FDA.[15] This typically involves a depolarizing step to open and then inactivate the channels, followed by a repolarizing step where the tail current is measured.
-
Compound Application: After establishing a stable baseline recording, apply increasing concentrations of 2-(3,3-Diphenylpropylamino)acetamide.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percent inhibition and determine the IC₅₀ value. An IC₅₀ value in proximity to the expected therapeutic concentration is a significant safety concern.
| Safety Target | Assay | Key Parameter | Implication of a "Hit" |
| hERG Channel | Automated Patch-Clamp | IC₅₀ | Risk of drug-induced cardiac arrhythmia. |
| CYP Enzymes | Fluorescence-based | IC₅₀ | Potential for drug-drug interactions. |
Section 5: In Vivo Efficacy in a Neuropathic Pain Model
Expertise & Causality: If in vitro results demonstrate potent modulation of pain-related ion channels with an acceptable safety margin, the next logical step is to assess efficacy in a validated animal model that mimics human pathology.[16][17] The Chronic Constriction Injury (CCI) model is a widely used surgical model that produces long-lasting and robust signs of neuropathic pain, such as allodynia and hyperalgesia.[18]
Protocol 5.1: Chronic Constriction Injury (CCI) Surgical Model
-
Anesthesia: Anesthetize a rodent (e.g., Sprague-Dawley rat) following approved institutional animal care and use committee (IACUC) guidelines.
-
Sciatic Nerve Exposure: Make a small incision on the lateral surface of the thigh to expose the common sciatic nerve.
-
Ligation: Proximal to the nerve's trifurcation, place four loose ligatures around the sciatic nerve with a spacing of about 1 mm between them.[18]
-
Closure: Close the muscle layer and skin with sutures.
-
Post-Operative Care: Administer analgesics as required and allow the animal to recover. Pain-like behaviors typically develop over the next 7-14 days.
Protocol 5.2: Assessment of Mechanical Allodynia (von Frey Test)
-
Acclimation: Place the animal in a testing chamber with a mesh floor and allow it to acclimate.
-
Stimulation: Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw on the injured side.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: Determine the 50% paw withdrawal threshold (PWT) using a method such as the up-down method. A significant decrease in the PWT compared to baseline or sham-operated animals indicates mechanical allodynia.
-
Testing Schedule: Measure the PWT before and after drug administration at various time points.
Section 6: Preliminary Pharmacokinetic (PK) Assessment
Expertise & Causality: Pharmacokinetics (PK) describes what the body does to a drug and is a critical link between in vitro potency, in vivo efficacy, and potential toxicity.[19][20] A preliminary PK study provides essential information on absorption, distribution, metabolism, and excretion (ADME), which is necessary to interpret efficacy data and guide dose selection for future studies.[21]
Protocol 6.1: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Groups: Use two groups of rodents (e.g., rats). One group will receive the compound intravenously (IV) to determine clearance and volume of distribution, while the other will receive it orally (PO) to assess oral bioavailability.
-
Dosing: Administer a single dose of 2-(3,3-Diphenylpropylamino)acetamide.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) via a cannulated vessel or sparse sampling.
-
Plasma Preparation: Process the blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Use PK software to calculate key parameters.
| PK Parameter | Description |
| Cₘₐₓ | Maximum observed plasma concentration. |
| Tₘₐₓ | Time to reach Cₘₐₓ. |
| AUC | Area Under the Curve; a measure of total drug exposure. |
| t₁/₂ | Half-life; the time required for the plasma concentration to decrease by half. |
| F% | Oral Bioavailability; the fraction of the oral dose that reaches systemic circulation. |
References
-
Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]
-
PubChem. (n.d.). 2-(3,3-Diphenylpropylamino)acetamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules. [Link]
-
Jaggi, A. S., Jain, V., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & Clinical Pharmacology, 25(1), 1-28. [Link]
-
Lin, J. H., & Lu, A. Y. (1997). Pharmacokinetics and its role in small molecule drug discovery research. Pharmacological reviews, 49(4), 403-449. [Link]
-
Li, M., & Lester, H. A. (2015). High throughput screening technologies for ion channels. Expert opinion on drug discovery, 10(12), 1335-1346. [Link]
-
University College London. (n.d.). Patch-clamp protocol. [Link]
-
FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
- Google Patents. (n.d.). CN101575297B - Preparation method of N-methyl-3,3-diphenylpropylamine.
-
Metrion Biosciences. (n.d.). NaV1.5(Late) cardiac safety assay on QPatch. [Link]
-
FDA. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]
-
Agilex Biolabs. (2024). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. [Link]
-
Swain, N. A., et al. (2016). N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels. ACS Medicinal Chemistry Letters, 7(5), 532-533. [Link]
-
Cyprotex. (n.d.). hERG Safety. Evotec. [Link]
-
Challa, S. R. (2015). Animal models of neuropathic pain. Journal of pharmacological and toxicological methods, 73, 73-81. [Link]
-
Patsnap. (n.d.). Process for the preparation of acetamide derivatives. [Link]
-
Sophion Bioscience. (n.d.). Whole Cell Patch Clamp Protocol. [Link]
-
Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]
-
Reaction Biology. (n.d.). Ion Channel Assays. [Link]
-
Charles River Laboratories. (n.d.). Ion Channel Assays. [Link]
-
ION Biosciences. (n.d.). High-throughput Sodium Flux Assay for NaV1.5 using Assay Ready Cells. [Link]
-
ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]
-
MDPI. (n.d.). Special Issue: Pharmacokinetics, Pharmacodynamics, and Toxicology of Small-Molecule Drugs and Nanomedicine. [Link]
-
Guo, L., & Guthrie, H. (2015). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Bio-protocol, 5(20). [Link]
-
Jackson David Reynolds, MD. (2014, April 20). Synthesis of Acetamide from Acetic Anhydride (RXN Mechanism) [Video]. YouTube. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide? [Link]
-
Charles River Laboratories. (n.d.). Neuropathic Pain Models. [Link]
-
Xu, J., et al. (2001). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies, 1(5), 543-550. [Link]
-
Mphahlele, M. J., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 9673-9686. [Link]
-
Coltro, G., et al. (2014). Experimental models for the study of neuropathic pain. Revista Dor, 15(1), 56-61. [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. [Link]
-
Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European journal of medicinal chemistry, 202, 112600. [Link]
-
Reaction Biology. (n.d.). Naᵥ1.5 Manual Patch Clamp InVEST44 Assay Service. [Link]
-
Zouhri, B., & Severina, H. I. (2023). PREDICTION OF GABAERGIC MECHANISM OF ACTION OF ACETAMIDE DERIVATIVE 6-(PYRIDINYL-2)-PYRIMIDINE-4-THIONE. Bulletin of Science and Practice, 9(5), 105-112. [Link]
-
Ali, M. A., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Molecules, 27(3), 1047. [Link]
-
Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1293348. [Link]
-
Mediford Corporation. (2024). Best Practice hERG Assay. [Link]
-
Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038. [Link]
-
Eurofins Discovery. (n.d.). NaV1.5 Sodium Channel Site 2 Human Ion Channel [3H]BNZA Binding LeadHunter Assay. [Link]
-
Al-Ali, H., & Lavasanifar, A. (2016). The Subcellular Distribution of Small Molecules: from Pharmacokinetics to Synthetic Biology. Current pharmaceutical design, 22(19), 2824-2843. [Link]
-
Plant, L. D. (2015). “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell. The Yale journal of biology and medicine, 88(2), 221-222. [Link]
-
Trescot, A. M., & Datta, S. (2017). An overview of animal models for neuropathic pain. Pain Physician, 20(4S), 279-288. [Link]
-
Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Bioorganic & medicinal chemistry, 24(10), 2333-2340. [Link]
-
Charles River Laboratories. (n.d.). hERG Serum Shift Assay. [Link]
Sources
- 1. New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(2-Alkyleneimino-3-phenylpropyl)acetamide Compounds and Their Use against Pain and Pruritus via Inhibition of TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(3,3-Diphenylpropylamino)acetamide | C17H20N2O | CID 6603827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. docs.axolbio.com [docs.axolbio.com]
- 9. Patch Clamp Protocol [labome.com]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. aurorabiomed.com.cn [aurorabiomed.com.cn]
- 12. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 13. criver.com [criver.com]
- 14. Whole Cell Patch Clamp Protocol [protocols.io]
- 15. fda.gov [fda.gov]
- 16. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Animal models of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 21. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Assay Solubility Guide for 2-(3,3-Diphenylpropylamino)acetamide
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(3,3-Diphenylpropylamino)acetamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during assay development and execution. We provide in-depth, experience-driven answers to common questions, troubleshooting advice, and detailed protocols to help you achieve consistent and reliable experimental results.
Understanding the Challenge: Why is Solubility an Issue?
2-(3,3-Diphenylpropylamino)acetamide possesses a molecular structure characterized by two phenyl rings, which imparts significant lipophilicity (hydrophobicity). While this property can be crucial for interacting with biological targets, it simultaneously leads to poor solubility in aqueous solutions, the basis for most biological assays. This guide will walk you through systematic approaches to overcome this hurdle.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation when I dilute my DMSO stock of 2-(3,3-Diphenylpropylamino)acetamide into my aqueous assay buffer. What's happening and how can I fix it?
This is a classic and common issue known as "crashing out." It occurs when a compound that is highly soluble in a neat organic solvent, like Dimethyl Sulfoxide (DMSO), is rapidly diluted into an aqueous buffer where its solubility is much lower. The solvent environment shifts from favorable (organic) to unfavorable (aqueous) too quickly for the compound to remain dissolved.
The Underlying Cause: You are essentially performing an anti-solvent precipitation. DMSO is a powerful aprotic polar solvent, but when diluted, the water in your buffer becomes the dominant solvent, which cannot effectively solvate the lipophilic diphenylpropyl groups of the molecule.
Solution Strategy: The key is to prepare a concentrated stock in 100% DMSO and then perform serial dilutions, ensuring the final concentration of DMSO in your assay is low (typically ≤0.5%) and consistent across all wells, including controls.[1]
Step-by-Step Protocol: Preparing and Diluting from a DMSO Stock
Stock Preparation: Dissolve 2-(3,3-Diphenylpropylamino)acetamide in 100% anhydrous DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure it is fully dissolved; gentle warming (to 37°C) or brief sonication may be necessary.
Intermediate Dilution (Optional but Recommended): Create an intermediate dilution of your stock solution in 100% DMSO. This makes the final dilution step into aqueous buffer less drastic.
Final Dilution: Add a small volume of the DMSO stock (or intermediate dilution) to your final aqueous assay buffer. Crucially, add the stock to the buffer while vortexing or mixing vigorously. This rapid dispersion helps prevent localized high concentrations of the compound that can initiate precipitation.
Solvent Control: Ensure your vehicle control wells contain the exact same final concentration of DMSO as your experimental wells to account for any solvent effects on the assay.
Q2: Can I improve the aqueous solubility of 2-(3,3-Diphenylpropylamino)acetamide by adjusting the pH?
Yes, this is a highly effective strategy for this specific molecule. The structure contains a secondary amine (-NH-) group, which is basic. By lowering the pH of your aqueous buffer, this amine group can become protonated (-NH2+-), forming a positively charged salt. This ionized form is significantly more polar and, therefore, more soluble in water.[2][3]
The Mechanism: The Henderson-Hasselbalch equation governs the ratio of the uncharged (less soluble) to charged (more soluble) forms of the compound. For a basic compound, solubility increases as the pH drops below its pKa.
Solution Strategy: Prepare your stock solution or your final assay buffer at an acidic pH. A common starting point is to use a buffer at pH 5.0-6.5. However, you must first confirm that the pH change does not negatively impact your assay components (e.g., enzyme activity, cell viability, antibody binding).
Step-by-Step Protocol: pH-Dependent Solubility Test
Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, or MES) at different pH values (e.g., 4.0, 5.0, 6.0, 7.0, 7.4).
Compound Addition: Add an excess amount of solid 2-(3,3-Diphenylpropylamino)acetamide to a small volume of each buffer.
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for several hours (e.g., 4-24 hours) to ensure equilibrium is reached.
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
Quantification: Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
Analysis: Plot solubility versus pH to determine the optimal pH range for your assay.
Q3: What are co-solvents, and how can they help? Are there any downsides?
Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[4][5][6]
The Mechanism: Co-solvents work by reducing the overall polarity of the solvent system. They disrupt the hydrogen-bonding network of water, making the environment more favorable for lipophilic molecules.[6] Essentially, they create a solvent mixture with polarity intermediate between water and a pure organic solvent.
Common Biocompatible Co-solvents: For in vitro assays, it's critical to use co-solvents that are less likely to be toxic to cells or interfere with assay components.
| Co-Solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 1-10% (v/v) | Can be cytotoxic at higher concentrations.[5] |
| Propylene Glycol (PG) | 1-20% (v/v) | Generally well-tolerated by many cell lines.[5] |
| Polyethylene Glycol 400 (PEG 400) | 1-25% (v/v) | Viscous; can affect pipetting accuracy.[5][7] |
| Glycerol | 1-20% (v/v) | High viscosity; can stabilize proteins. |
Downsides and Cautions:
-
Toxicity: Co-solvents can be toxic to cells, especially at higher concentrations. Always run a vehicle toxicity control.[4]
-
Assay Interference: They can denature proteins, inhibit enzymes, or otherwise interfere with assay components.
-
Precipitation on Dilution: Similar to DMSO, a stock made in a high concentration of co-solvent can still precipitate upon significant dilution into a fully aqueous buffer.[4]
Q4: When should I consider using surfactants? Which ones are suitable for biological assays?
Surfactants (or detergents) are a powerful tool when other methods fail. They are amphiphilic molecules that can form microscopic structures called micelles in aqueous solutions.[8]
The Mechanism (Micellar Solubilization): Above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules self-assemble into spherical micelles. These micelles have a hydrophobic core and a hydrophilic shell. The lipophilic 2-(3,3-Diphenylpropylamino)acetamide can partition into the hydrophobic core, effectively being shielded from the aqueous environment, thus dramatically increasing its apparent solubility.[8]
Recommended Surfactants for Biological Assays: For biological assays, non-ionic or zwitterionic surfactants are preferred as they are generally milder and less likely to denature proteins compared to ionic surfactants (like SDS).[9][10]
| Surfactant | Type | Typical Concentration Range | Key Considerations |
| Tween® 20 / Tween® 80 | Non-ionic | 0.01 - 0.1% (v/v) | Widely used, low toxicity. Can interfere with some fluorescence-based assays.[10] |
| Triton™ X-100 | Non-ionic | 0.01 - 0.1% (v/v) | Effective solubilizer but can be harsher on cell membranes. |
| CHAPS / CHAPSO | Zwitterionic | 0.1 - 1% (w/v) | Good for solubilizing membrane proteins; less denaturing. |
Q5: I've heard about cyclodextrins. How do they work, and are they a good option?
Cyclodextrins are cyclic oligosaccharides that represent a more sophisticated approach to solubility enhancement. They are shaped like a truncated cone with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity.[11][12]
The Mechanism (Inclusion Complexation): The lipophilic part of 2-(3,3-Diphenylpropylamino)acetamide can fit into the hydrophobic cavity of the cyclodextrin molecule, forming a non-covalent "inclusion complex."[13][14] The outside of this new complex is hydrophilic, rendering the entire assembly soluble in water.[12][15]
Commonly Used Cyclodextrins: Modified cyclodextrins are generally preferred in research due to their higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.
-
HP-β-CD (Hydroxypropyl-β-cyclodextrin): Most commonly used due to its high water solubility and excellent safety profile.
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin; Captisol®): Anionic derivative that can be very effective, especially for cationic compounds.
Advantages:
-
Generally very low cytotoxicity.[11]
-
Can improve compound stability.[12]
-
Can increase bioavailability in in vivo studies.[12]
Cautions:
-
At very high concentrations, cyclodextrins can extract cholesterol from cell membranes, which can lead to cytotoxicity. This is an important consideration in cell-based assays.
Troubleshooting and Strategy Selection
Use the following workflow to select the best solubilization strategy for your specific assay.
Caption: Decision workflow for troubleshooting solubility issues.
Visualizing Solubilization Mechanisms
Caption: Mechanisms of surfactant and cyclodextrin solubilization.
References
-
Journal of Pharmaceutical Negative Results. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. [Link]
-
Gautam, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Biomedicines. [Link]
-
Karandikar, S., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]
-
CompoundingToday.com. (2025). pH Adjusting Database. [Link]
-
Kharia, A. A., et al. (2012). TECHNIQUES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS: AN OVERVIEW. Journal of Medical Pharmaceutical and Allied Sciences. [Link]
-
Hilaris Publisher. (n.d.). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. [Link]
-
PubChem. (n.d.). 2-(3,3-Diphenylpropylamino)acetamide. [Link]
-
ResearchGate. (2021). How to dissolve a lipophilic compound in media?. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. [Link]
-
Surya Prakasarao, P., et al. (2015). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences. [Link]
-
Al-Ghananeem, A. M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]
-
ResearchGate. (2007). Cyclodextrins as pharmaceutical solubilizers. [Link]
-
Cheméo. (n.d.). Chemical Properties of Acetamide, N,N-diphenyl-. [Link]
-
International Journal of Pharmaceutical Sciences. (2021). Solubility Enhancement of Poorly Soluble Drugs by using Novel Techniques. [Link]
-
MDPI. (2020). Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide. [Link]
-
ResearchGate. (2016). STUDY ON THE INFLUENCE OF COSOLVENT AND SURFACTANT ON SOLUBILIZATION OF EFAVIRENZ. [Link]
-
ScienceDirect. (2021). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]
-
Bnyan, R., et al. (2020). Surfactants: physicochemical interactions with biological macromolecules. RSC Advances. [Link]
-
MDPI. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. [Link]
-
ACS Publications. (2024). Structure–Activity Relationships of Cyclodextrin-Included Quercetin and Naringenin and the Protective Effect of the Inclusion Complexes against UVB-Induced Photodamage. [Link]
-
Wikipedia. (n.d.). Acetamide. [Link]
-
National Institutes of Health. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. [Link]
-
National Institutes of Health. (2011). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
ACS Publications. (2009). Solubilizing and Stabilizing Proteins in Anhydrous Ionic Liquids through Formation of Protein–Polymer Surfactant Nanoconstructs. [Link]
-
National Institutes of Health. (2023). Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis. [Link]
-
Sciencemadness Wiki. (2020). Acetamide. [Link]
-
ResearchGate. (2014). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpbr.in [ijpbr.in]
- 5. pnrjournal.com [pnrjournal.com]
- 6. Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. brieflands.com [brieflands.com]
- 9. Detergents for Protein Solubilization | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. Determining suitable surfactant concentration ranges to avoid protein unfolding in pharmaceutical formulations using UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
This guide provides a comprehensive comparative study of 2-(3,3-diphenylpropylamino)acetamide and its related analogs, offering researchers, scientists, and drug development professionals a detailed examination of their potential as anticonvulsant agents. Through an in-depth analysis of structure-activity relationships, supported by experimental data and established protocols, this document aims to elucidate the therapeutic promise and guide future research in this chemical class.
Introduction: The Therapeutic Potential of Acetamide Derivatives
The acetamide scaffold is a versatile pharmacophore present in a wide array of clinically significant drugs, demonstrating activities ranging from anti-inflammatory to anticancer agents.[1][2] Within the realm of neuroscience, acetamide derivatives have emerged as a promising class of anticonvulsant agents.[3] Their mechanism of action is often attributed to the modulation of neuronal excitability, primarily through interaction with voltage-gated sodium channels and enhancement of GABAergic inhibition.[4][5]
The parent compound, 2-(3,3-diphenylpropylamino)acetamide, combines the key structural features of a flexible diphenylpropyl moiety, known to confer lipophilicity and potential for hydrophobic interactions within biological targets, and a terminal acetamide group, which can participate in hydrogen bonding. This guide will explore how modifications to this core structure influence anticonvulsant efficacy and neurotoxicity, providing a rational basis for the design of novel therapeutic candidates.
Comparative Pharmacological Evaluation
The anticonvulsant potential of 2-(3,3-diphenylpropylamino)acetamide and its analogs is primarily assessed through a battery of in vivo preclinical models. The two most common and informative assays are the Maximal Electroshock (MES) test and the rotarod test for neurotoxicity.
Anticonvulsant Efficacy: The Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.[1][6] It assesses the ability of a compound to prevent the spread of seizures through neural circuits.[1] Efficacy is typically quantified by the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic hindlimb extension component of the seizure.[7]
Table 1: Comparative Anticonvulsant Activity of Acetamide Analogs in the MES Test
| Compound | Structure | MES ED50 (mg/kg, i.p., mouse) | Reference |
| Hypothetical Parent Compound | 2-(3,3-Diphenylpropylamino)acetamide | Data not available | - |
| Analog 1 (pyrrolidine-2,5-dione derivative) | 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | 68.30 | [8] |
| Analog 2 (pyrrolidine-2,5-dione derivative) | Compound 14 in the referenced study | 49.6 | [9] |
| Analog 3 (3,3-diphenyl-propionamide derivative) | Compound 3q in the referenced study | 31.64 | [3] |
| Phenytoin (Reference Drug) | ~9.5 | [6] | |
| Valproic Acid (Reference Drug) | 252.74 | [8] |
Analysis of Structure-Activity Relationships (SAR):
-
Impact of the Amine Moiety: The nature of the substituent on the acetamide nitrogen is critical for activity. The incorporation of cyclic structures, such as the piperazine in Analog 1, can significantly influence potency.
-
Role of the Diphenylpropyl Group: The 3,3-diphenylpropyl moiety is a recurring feature in potent anticonvulsants. This group likely contributes to favorable pharmacokinetic properties, such as brain penetration, and may engage in hydrophobic interactions at the target site.[10]
-
Influence of Additional Rings: The presence of a pyrrolidine-2,5-dione ring system, as seen in Analogs 1 and 2, appears to be a favorable modification for anticonvulsant activity.[3]
Neurotoxicity Assessment: The Rotarod Test
A critical aspect of developing any new antiepileptic drug is ensuring a favorable therapeutic window. The rotarod test is a standard procedure to assess motor impairment and potential neurotoxicity.[11] The test measures the ability of an animal to maintain balance on a rotating rod, and the median toxic dose (TD50) is the dose at which 50% of the animals fail the test.
Table 2: Neurotoxicity of Selected Acetamide Analogs
| Compound | Rotarod TD50 (mg/kg, i.p., mouse) | Protective Index (PI = TD50/ED50) | Reference |
| Analog 1 | > 300 | > 4.39 | [8] |
| Analog 2 | > 300 | > 6.05 | [9] |
| Phenytoin (Reference Drug) | ~65 | ~6.8 | [6] |
Interpretation of the Protective Index (PI):
The Protective Index (PI) is a crucial metric that represents the therapeutic window of a compound. A higher PI indicates a greater separation between the effective dose and the toxic dose, suggesting a safer drug candidate. The analogs presented in the table exhibit promising PI values, suggesting a good safety profile in preclinical models.
Mechanistic Insights: How Do These Compounds Work?
The anticonvulsant activity of many acetamide derivatives is believed to be mediated through the modulation of key players in neuronal excitability: voltage-gated sodium channels and GABAergic neurotransmission.
Modulation of Voltage-Gated Sodium Channels
Voltage-gated sodium channels (VGSCs) are integral membrane proteins responsible for the rising phase of the action potential.[4] Many established antiepileptic drugs, such as phenytoin and carbamazepine, exert their effects by stabilizing the inactivated state of VGSCs.[12] This use-dependent blockade preferentially targets rapidly firing neurons, which are characteristic of seizure activity, while having less effect on normal neuronal firing.[12] It is highly probable that 2-(3,3-diphenylpropylamino)acetamide and its analogs share this mechanism of action.[3]
Caption: Fig. 1: Proposed mechanism of action via VGSC modulation.
Enhancement of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[13] Enhancing GABAergic signaling can effectively dampen neuronal hyperexcitability. Some anticonvulsants act by increasing the availability of GABA in the synaptic cleft or by allosterically modulating GABA-A receptors to enhance chloride influx.[14] While direct evidence for the GABAergic activity of 2-(3,3-diphenylpropylamino)acetamide is limited, it remains a plausible secondary mechanism contributing to its anticonvulsant profile, a hypothesis supported by studies on structurally related compounds.[5]
Caption: Fig. 2: Hypothesized enhancement of GABAergic inhibition.
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols for the key in vivo assays are provided below.
Maximal Electroshock (MES) Seizure Test Protocol
Objective: To assess the anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (e.g., CF-1 or C57BL/6) or Sprague-Dawley rats.[1]
-
Electroconvulsive device with corneal electrodes.
-
0.9% saline solution.
-
Test compound and vehicle control.
Procedure:
-
Administer the test compound or vehicle control intraperitoneally (i.p.) to the animals.[15]
-
At the time of predicted peak effect (typically 30-60 minutes post-injection), apply a drop of saline to the corneal electrodes.[6]
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via the corneal electrodes.[1]
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
An animal is considered protected if the tonic hindlimb extension is abolished.[1]
-
Calculate the ED50 value using a suitable statistical method (e.g., probit analysis) from data obtained at various doses.[7]
Caption: Fig. 3: Workflow for the Maximal Electroshock (MES) Test.
Rotarod Test for Neurotoxicity Protocol
Objective: To evaluate the motor coordination and potential neurotoxic effects of a test compound.
Materials:
-
Male albino mice.
-
Rotarod apparatus with a rotating rod of a specified diameter.[11]
-
Test compound and vehicle control.
Procedure:
-
Train the mice on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days prior to the experiment.
-
On the test day, administer the test compound or vehicle control i.p.
-
At the time of predicted peak effect, place the mouse on the rotating rod.
-
Record the latency to fall from the rod or the time the animal remains on the rod for a predetermined period (e.g., 1 minute).
-
An animal is considered to have failed the test if it falls off the rod within the predetermined time.
-
Calculate the TD50 value using a suitable statistical method from data obtained at various doses.
Conclusion and Future Directions
The comparative analysis of 2-(3,3-diphenylpropylamino)acetamide and its analogs highlights a promising chemical space for the discovery of novel anticonvulsant agents. The available data suggests that modifications to the acetamide and the incorporation of cyclic moieties can lead to compounds with potent efficacy in preclinical models of generalized seizures and favorable safety profiles. The likely mechanism of action involves the modulation of voltage-gated sodium channels, a well-validated target for antiepileptic drugs.
Future research should focus on:
-
Direct Comparative Studies: Synthesizing and evaluating a focused library of 2-(3,3-diphenylpropylamino)acetamide analogs in parallel to obtain robust, directly comparable data on their anticonvulsant efficacy and neurotoxicity.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-like characteristics.
-
Mechanism of Action Studies: Employing electrophysiological techniques (e.g., patch-clamp) to definitively characterize the interaction of these compounds with voltage-gated sodium channels and GABA-A receptors.
-
Evaluation in Broader Seizure Models: Testing the most promising candidates in models of partial seizures and drug-resistant epilepsy to broaden their potential clinical utility.
By systematically exploring the structure-activity relationships and elucidating the mechanisms of action, the scientific community can further optimize this chemical class to develop safer and more effective treatments for epilepsy.
References
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]
- Wawer, M. J., Szymański, P., Stępniak, K., Płaziński, W., & Czuczwar, S. J. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. Molecules, 26(22), 6985.
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. Retrieved from [Link]
- Bialer, M., & Yagen, B. (2004). Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels. Epilepsy & Behavior, 5(6), 844–850.
- Obniska, J., Rapacz, A., & Kamiński, K. (2017). Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides. Archiv der Pharmazie, 350(12), 1700245.
- Di Mola, A., De Luca, L., & Angeli, A. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(5), 3264–3273.
- De Sarro, G., Gitto, R., & De Sarro, A. (2002). Comparative anticonvulsant activity of some 2,3-benzodiazepine derivatives in rodents.
- Kodonidi, I. P., & Zholobova, E. S. (2019). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology, 7(4), 200-208.
- Catterall, W. A. (2014). Voltage-gated sodium channels: pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Epilepsy Currents, 14(4_suppl), 10–15.
-
Deleidi, m., Marchetti, B., Bertoli, F., Giachino, C., & giachino, c. (2023). Rotarod test. protocols.io. [Link]
- Obniska, J., Rapacz, A., & Kamiński, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563.
- Kodonidi, I. P., & Zholobova, E. S. (2019). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology, 7(4), 200-208.
- de Lacerda, R. B., da Silva, L. L., & de Lima, M. C. A. (2007). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 15(2), 846–853.
- Szafarz, M., Siwek, A., & Andres-Mach, M. (2021). C-11, a New Antiepileptic Drug Candidate: Evaluation of the Physicochemical Properties and Impact on the Protective Action of Selected Antiepileptic Drugs in the Mouse Maximal Electroshock-Induced Seizure Model. International Journal of Molecular Sciences, 22(19), 10467.
- D'Souza, S., D'Souza, M. J., & D'Souza, M. J. (2023). Anticonvulsant Properties of 1-Diethylamino-3-phenylprop-2-en-1-one. Pharmaceuticals, 16(9), 1272.
- Rahimzadeh Oskuei, R., Yamali, C., & Yamali, C. (2023).
-
Epilepsy Society. (n.d.). Mechanisms of action of antiepileptic drugs. Retrieved from [Link]
- Obniska, J., Rapacz, A., & Kamiński, K. (2021). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 26(6), 1563.
- Nath, C., Gulati, A., & Gupta, G. P. (1988). Neuropharmacology of amide derivatives of P-GABA. Indian Journal of Experimental Biology, 26(6), 444–448.
- Morieux, P., Salomé, C., & Park, K. D. (2010). The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide. Journal of Medicinal Chemistry, 53(15), 5716–5726.
- Rogawski, M. A. (2014). MECHANISMS OF ACTION OF ANTIEPILEPTIC DRUGS. In Jasper's Basic Mechanisms of the Epilepsies (4th ed.).
- de Lacerda, R. B., da Silva, L. L., & de Lima, M. C. A. (2007). Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Bioorganic & Medicinal Chemistry, 15(2), 846–853.
- Socała, K., & Wlaź, P. (2021). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. In Experimental and Translational Methods to Screen Drugs Effective Against Seizures and Epilepsy (pp. 57-70). Humana, New York, NY.
- Catterall, W. A. (2010). Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders. The Lancet Neurology, 9(4), 423–434.
- Löscher, W. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research, 96(1-2), 1–16.
- Kodonidi, I. P., & Zholobova, E. S. (2019). MOLECULAR DESIGN OF N-ACYL DERIVATIVES OF 2-(2-OXOPYROLIDIN-1-YL)-ACETAMIDE WITH GABA-ERGIC AND GLUTAMATERGIC ACTIVITIES. Pharmacy & Pharmacology, 7(4), 200-208.
- Al-Ostoot, F. H., & Al-Sammarrae, K. A. (2022).
- Pal, R., Kumar, B., & Akhtar, M. J. (2022). Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies. Bioorganic & Medicinal Chemistry, 57, 116634.
- Spiegelstein, O., Yagen, B., & Bialer, M. (2003). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. British Journal of Pharmacology, 140(3), 531–541.
- Obrietan, K., & van den Pol, A. N. (1998). Glutamate inhibits GABA excitatory activity in developing neurons. Journal of Neuroscience, 18(24), 10126–10136.
Sources
- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anticonvulsant Properties of New 3,3-Diphenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides and 3,3-Diphenyl-propionamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 5. Neuropharmacology of amide derivatives of P-GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. C-11, a New Antiepileptic Drug Candidate: Evaluation of the Physicochemical Properties and Impact on the Protective Action of Selected Antiepileptic Drugs in the Mouse Maximal Electroshock-Induced Seizure Model [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. The Structure-Activity Relationship of the 3-Oxy Site in the Anticonvulsant (R)-N-Benzyl 2-Acetamido-3-methoxypropionamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. mr.ucdavis.edu [mr.ucdavis.edu]
- 13. Glutamate inhibits GABA excitatory activity in developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Molecular design of N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide with GABA-ergic and glutamatergic activities - Kodonidi - Pharmacy & Pharmacology [consilium.orscience.ru]
- 15. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Antioxidant and Anti-inflammatory Efficacy of 2-(3,3-Diphenylpropylamino)acetamide In Vivo: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to transition the promising in vitro antioxidant and anti-inflammatory findings of 2-(3,3-Diphenylpropylamino)acetamide and its derivatives to robust in vivo validation. We will objectively compare its potential performance with established alternatives and provide the supporting rationale and detailed experimental methodologies necessary for a thorough preclinical evaluation.
Introduction: From Benchtop Promise to Preclinical Reality
The journey of a novel therapeutic candidate from initial discovery to clinical application is paved with rigorous validation. While in vitro assays provide a critical first look at the biological activity of a compound, they represent a simplified biological system.[1] Consequently, promising in vitro results must be validated in a whole-organism system to understand a compound's true therapeutic potential, taking into account its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its safety.[2]
A class of acetamide derivatives has recently demonstrated significant antioxidant and potential anti-inflammatory properties in vitro.[3][4] Specifically, compounds bearing the 3,3-diphenylpropylamino moiety have shown notable efficacy in scavenging free radicals and reducing nitric oxide (NO) and reactive oxygen species (ROS) production in macrophage cell lines.[3][5] This guide focuses on the strategic in vivo validation of these findings for the representative compound, 2-(3,3-Diphenylpropylamino)acetamide.
The core objective of this in vivo validation is not merely to replicate in vitro effects but to understand the compound's behavior in a complex physiological environment, benchmark its performance against a known standard, and gather essential pharmacokinetic and safety data to inform further development.
The In Vitro Foundation: Antioxidant and Anti-inflammatory Activity
Initial in vitro screening of a series of acetamide derivatives revealed that those incorporating a 3,3-diphenylpropylamine group possess significant biological activity.[5] In studies utilizing the J774.A1 macrophage cell line, these compounds were shown to be non-cytotoxic and effective at reducing lipopolysaccharide (LPS)-induced NO production.[5] Furthermore, they demonstrated antioxidant properties by scavenging the ABTS radical.[3][4]
These in vitro results suggest a therapeutic potential for conditions where oxidative stress and inflammation are key pathological drivers, such as neurodegenerative diseases, cardiovascular disorders, and chronic inflammatory conditions.[3][6] The proposed mechanism of action, based on these initial findings, centers on the direct scavenging of free radicals and the modulation of inflammatory pathways in immune cells.
Below is a diagram illustrating the proposed in vitro mechanism of action.
Caption: Proposed in vitro mechanism of 2-(3,3-Diphenylpropylamino)acetamide.
In Vivo Validation: Experimental Design and Protocols
The transition to in vivo studies requires a carefully considered experimental design to ensure the generation of meaningful and reproducible data.[7] Our approach will focus on three key areas: efficacy in a relevant disease model, pharmacokinetic profiling, and preliminary safety assessment.
Efficacy in a Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
To validate the in vitro anti-inflammatory effects, we will utilize a well-established murine model of systemic inflammation induced by lipopolysaccharide (LPS).[8] This model mimics the acute inflammatory response and allows for the assessment of the compound's ability to modulate pro-inflammatory cytokine production in a whole organism.
Experimental Workflow:
Caption: Workflow for the in vivo LPS-induced inflammation model.
Detailed Protocol:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=8 per group):
-
Vehicle Control (Saline)
-
LPS Control (1 mg/kg)
-
2-(3,3-Diphenylpropylamino)acetamide (10 mg/kg, 30 mg/kg, 100 mg/kg) + LPS
-
Dexamethasone (Positive Control, 1 mg/kg) + LPS
-
-
Dosing: The test compound and vehicle will be administered via oral gavage 1 hour prior to LPS challenge.
-
LPS Challenge: Mice will be injected intraperitoneally with LPS (1 mg/kg).
-
Sample Collection: 2 hours post-LPS injection, blood will be collected via cardiac puncture. Spleen and liver tissues will be harvested.
-
Analysis:
-
Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) will be quantified using ELISA.
-
Reactive oxygen species (ROS) levels in tissue homogenates will be measured using a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCF-DA).[9]
-
Comparative Pharmacokinetic (PK) Analysis
Understanding the pharmacokinetic profile of 2-(3,3-Diphenylpropylamino)acetamide is crucial for interpreting efficacy and toxicity data.[6] A preliminary PK study will be conducted in rats to determine key parameters such as bioavailability, half-life, and maximum concentration (Cmax).
Experimental Workflow:
Caption: Workflow for the in vivo pharmacokinetic study.
Detailed Protocol:
-
Animal Model: Male Sprague-Dawley rats, 250-300g.
-
Groups (n=4 per group):
-
Intravenous (IV) administration (2 mg/kg)
-
Oral (PO) administration (10 mg/kg)
-
-
Dosing: The compound will be formulated in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
Blood Sampling: Serial blood samples (approximately 100 µL) will be collected from the tail vein at predefined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).[1]
-
Analysis: Plasma concentrations of the compound will be determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2, Cl, Vd, and F) will be calculated using non-compartmental analysis.
Preliminary In Vivo Toxicity Assessment
A preliminary toxicity screen is essential to identify any potential adverse effects of the compound.[10] This will involve a single high-dose administration followed by a 7-day observation period.
Detailed Protocol:
-
Animal Model: Male and female Swiss Webster mice, 6-8 weeks old.
-
Groups (n=5 per sex per group):
-
Vehicle Control
-
2-(3,3-Diphenylpropylamino)acetamide (500 mg/kg, 1000 mg/kg, 2000 mg/kg)
-
-
Dosing: A single dose will be administered via oral gavage.
-
Observation: Animals will be observed for clinical signs of toxicity, changes in body weight, and mortality for 7 days.
-
Necropsy: At the end of the observation period, all animals will be euthanized, and a gross necropsy will be performed.
Data Presentation and Comparative Analysis
All quantitative data from the in vivo studies will be summarized in clear and concise tables for easy comparison between treatment groups.
Table 1: Comparative Efficacy in LPS-Induced Inflammation Model
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | Liver ROS (RFU) |
| Vehicle Control | - | ||||
| LPS Control | 1 | ||||
| 2-(3,3-Diphenylpropylamino)acetamide | 10 | ||||
| 2-(3,3-Diphenylpropylamino)acetamide | 30 | ||||
| 2-(3,3-Diphenylpropylamino)acetamide | 100 | ||||
| Dexamethasone | 1 |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | 2-(3,3-Diphenylpropylamino)acetamide | Comparative Compound X |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (ng*h/mL) | ||
| t1/2 (h) | ||
| Bioavailability (%) |
Table 3: Preliminary Toxicity Profile
| Dose (mg/kg) | Mortality | Clinical Signs | Body Weight Change (%) |
| Vehicle | |||
| 500 | |||
| 1000 | |||
| 2000 |
Discussion and Future Directions
The successful in vivo validation of 2-(3,3-Diphenylpropylamino)acetamide's anti-inflammatory and antioxidant properties would represent a significant step forward in its development as a potential therapeutic agent. The data generated from the proposed studies will provide a comprehensive preclinical package, including a demonstration of efficacy in a relevant disease model, a clear understanding of its pharmacokinetic profile, and an initial assessment of its safety.
Positive results would warrant further investigation into more chronic models of inflammation or neurodegeneration, depending on the initial efficacy signals. Mechanistic studies to elucidate the specific molecular targets of the compound in vivo would also be a critical next step.
By bridging the gap between in vitro promise and in vivo validation, this guide provides a scientifically rigorous and logically structured pathway for advancing 2-(3,3-Diphenylpropylamino)acetamide towards clinical consideration.
References
-
Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028–2038. [Link]
-
Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]
-
PubMed. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules. [Link]
-
Patel, M., & Unarkat, G. (2020). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. Marine drugs, 18(1), 53. [Link]
- Tagle, D. A. (2019). The role of in vivo and in vitro models in drug development. In Vivo, 33(4), 1029-1030.
-
AA Blocks. (n.d.). 2-[(3,3-Diphenylpropyl)amino]acetamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
- Palmer, G. C., Cregan, E. C., Borrelli, A. R., Harris, E. W., Stagnitto, M. L., Colombo, P., Kaiser, F. C., Murray, R. J., Griffith, R. C., & Strand, J. C. (1995). Neuroprotective actions of 2-amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950) in animal models of hypoxia and global ischemia. The Journal of pharmacology and experimental therapeutics, 274(1), 334–342.
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
Lin, Z., et al. (2015). Murine Pharmacokinetic Studies. Bio-protocol, 5(17), e1575. [Link]
-
Festing, M. F., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR journal, 43(4), 244–258. [Link]
-
Obach, R. S. (2011). The importance of in vitro metabolism and reaction phenotyping studies in drug discovery and development. Drug metabolism and disposition: the biological fate of chemicals, 39(7), 1113–1119. [Link]
-
Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]
-
Kim, H. Y., et al. (2018). In Vivo Validation Model of a Novel Anti-Inflammatory Scaffold in Interleukin-10 Knockout Mouse. Tissue engineering and regenerative medicine, 15(3), 329–338. [Link]
-
Löscher, W. (2017). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Epilepsy currents, 17(4), 226–232. [Link]
- Aarts, M., & Tymianski, M. (2004). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. Stroke, 35(3), 817-818.
-
Lee, J. C., et al. (2011). Neuroprotective effects of 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride against oxidative stress. Neuroscience letters, 489(3), 166–170. [Link]
-
MuriGenics. (n.d.). Toxicology. Retrieved from [Link]
- Lee, J. C., et al. (2011). Neuroprotective Effects of 2-Cyclopropylimino-3-Methyl-1,3-Thiazoline Hydrochloride Against Oxidative Stress. Neuroscience letters, 489(3), 166-170.
- de Souza, C. P., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Acta scientific pharmaceutical sciences, 3(3), 10-20.
-
Zhang, Y., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in aging neuroscience, 14, 843684. [Link]
-
Medscape. (2021). Epilepsy and Seizures Medication. Retrieved from [Link]
-
Löscher, W. (2011). In vitro and in vivo experimental models employed in the discovery and development of antiepileptic drugs for pharmacoresistant epilepsy. Epilepsy & behavior : E&B, 22(1), 8–15. [Link]
- Gaikwad, S., et al. (2021). Screening models for antiepileptic drugs: A Review. Journal of Drug Delivery and Therapeutics, 11(2-s), 175-178.
-
Sullivan, P. G., et al. (2014). N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI. Experimental neurology, 257, 13–21. [Link]
Sources
- 1. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3,3-Diphenylpropylamino)acetamide | C17H20N2O | CID 6603827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. N-acetylcysteine amide confers neuroprotection, improves bioenergetics and behavioral outcome following TBI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicology | MuriGenics [murigenics.com]
A Comprehensive Guide to Target Selectivity Profiling of 2-(3,3-Diphenylpropylamino)acetamide and its Analogs
For researchers, medicinal chemists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is paved with rigorous scientific evaluation. A critical and early step in this process is the determination of its biological target and its selectivity profile. Undesired off-target interactions are a major cause of adverse effects and drug development failures. This guide provides a comprehensive framework for assessing the selectivity of 2-(3,3-diphenylpropylamino)acetamide, a compound with a diarylmethane scaffold, for its yet-to-be-defined primary biological target.
The diphenylpropylamino moiety is a versatile pharmacophore found in compounds targeting a range of receptors and ion channels. Therefore, a broad and systematic screening approach is paramount. This guide will detail the strategic rationale and experimental protocols for "target fishing" and subsequent in-depth selectivity profiling, ensuring a self-validating and robust dataset to inform critical go/no-go decisions in a drug discovery pipeline.
The Importance of Early and Broad Selectivity Profiling
The initial assessment of a novel compound's interaction with a wide array of biological targets serves two primary purposes: the identification of its principal therapeutic target (target deconvolution or "target fishing") and the early flag of potential off-target liabilities. Compounds that interact with multiple targets, a phenomenon known as polypharmacology, can exhibit complex biological effects, some of which may be undesirable. Broad selectivity profiling panels, such as those offered by Eurofins Discovery (e.g., SafetyScreen panels) or the former Cerep BioPrint, provide an efficient initial screen against hundreds of validated targets, including G-protein coupled receptors (GPCRs), kinases, ion channels, and transporters.[1][2][3]
Logical Framework for Target Identification and Selectivity Assessment
The experimental workflow should be designed as a tiered approach, starting with broad, low-resolution screening and progressing to more focused, high-resolution characterization of on- and off-target interactions.
Caption: Workflow for a competitive radioligand binding assay.
Demonstrating that a compound binds to a target is crucial, but it is equally important to understand the functional consequence of that binding (i.e., is it an agonist, antagonist, or allosteric modulator?). The choice of functional assay depends on the target class.
Table 2: Examples of Functional Assays for Different Target Classes
| Target Class | Functional Assay Principle | Measured Readout |
| GPCRs | Second messenger accumulation (cAMP, IP1), calcium flux, β-arrestin recruitment | Luminescence, Fluorescence, FRET/BRET |
| Ion Channels | Patch-clamp electrophysiology, fluorescent ion indicators | Changes in membrane potential or ion concentration |
| Enzymes | Substrate conversion assays | Colorimetric, fluorometric, or luminescent signal |
For GPCRs, a variety of cell-based assays can be employed to determine the functional activity of 2-(3,3-diphenylpropylamino)acetamide. [4][5]For instance, for a Gs-coupled receptor, a cAMP accumulation assay would be appropriate, while for a Gq-coupled receptor, a calcium mobilization or IP1 accumulation assay would be the method of choice. [6]
To confirm that the compound engages its target in a cellular context, the Cellular Thermal Shift Assay (CETSA®) is a powerful technique. [2][7][8]This method is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with either vehicle or 2-(3,3-diphenylpropylamino)acetamide.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or immunoassays.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: Simplified workflow of the Cellular Thermal Shift Assay (CETSA®).
Data Interpretation and Comparison
The ultimate goal of these experiments is to generate a quantitative measure of selectivity. This is often expressed as a selectivity ratio, which is the Ki or EC50 value for the off-target divided by the Ki or EC50 value for the primary target. A higher ratio indicates greater selectivity.
Table 3: Hypothetical Selectivity Profile for 2-(3,3-Diphenylpropylamino)acetamide
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) | Selectivity Ratio (vs. Primary Target) |
| Primary Target X | 10 | 15 (Agonist) | - |
| Off-Target Y | 1,200 | 2,500 (Antagonist) | 120-fold |
| Off-Target Z | >10,000 | >10,000 | >1,000-fold |
In this hypothetical example, 2-(3,3-diphenylpropylamino)acetamide is a potent agonist of its primary target with a 120-fold selectivity over its next most potent off-target interaction. A selectivity window of at least 100-fold is often considered a desirable starting point for a drug discovery program.
Conclusion
Assessing the selectivity of a novel compound like 2-(3,3-diphenylpropylamino)acetamide is a data-driven process that requires a systematic and multi-faceted experimental approach. By employing a tiered strategy of broad panel screening followed by in-depth binding, functional, and cellular engagement assays, researchers can confidently identify the primary target and build a comprehensive selectivity profile. This early and thorough characterization is indispensable for mitigating the risk of off-target effects and for making informed decisions to advance the most promising candidates toward clinical development.
References
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
Wikipedia. (2024, January 22). Opioid. In Wikipedia. Retrieved from [Link]
-
Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3,3-Diphenylpropylamino)acetamide. Retrieved from [Link]
- Criado, M., et al. (2016). 1,3-diphenylpropan-1-ones as allosteric modulators of α7 nACh receptors with analgesic and antioxidant properties. Future Medicinal Chemistry, 8(8), 847-865.
- Hu, Y. Y., et al. (2025). Pharmaceutical Design and Structure-activity Relationships of Psoralen and Derivatives. Current Pharmaceutical Design, 31(30), 2438-2463.
- Dror, R. O., et al. (2013). Deep Learning Dynamic Allostery of G-Protein-Coupled Receptors.
- Martinez-Alonso, E., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 139-153.
- Cerep. (n.d.). BioPrint®. Retrieved from relevant Eurofins or historical Cerep documentation.
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]
- Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.
- Sarel, S., et al. (1957). The Preparation of Diisopropylacetamide. Journal of the American Chemical Society, 79(10), 2530-2533.
- Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384.
- Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038.
- Hauser, A. S., et al. (2017). Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery. Nature Reviews Drug Discovery, 16(10), 718-734.
- DiscoverX. (n.d.). DiscoverX Solutions for Drug Discovery. (Note: DiscoverX is now part of Eurofins Discovery).
- Bettayeb, K., et al. (2017). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Advances, 7(83), 52839-52853.
- Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 118, 106609.
- Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038.
- Patel, K., et al. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.
- Boateng, I. R., et al. (2022).
- Barluenga, J., et al. (1993). N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide.
- de Ligt, R. A., et al. (2000). Allosteric modulation of G protein-coupled receptors by amiloride and its derivatives. Perspectives for drug discovery?. Trends in Pharmacological Sciences, 21(11), 412-417.
- Ogata, N., & Ohkawa, M. (2021). Anesthetic- and Analgesic-Related Drugs Modulating Both Voltage-Gated Na+ and TRP Channels. International Journal of Molecular Sciences, 22(16), 8758.
- Wang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1109.
-
ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
- El-Hosary, R., et al. (2025). De novo Design of a Peptide Modulator to Reverse Sodium Channel Dysfunction Linked to Cardiac Arrhythmias and Epilepsy. bioRxiv.
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
- Miao, Y., & McCammon, J. A. (2023). Deep Learning Dynamic Allostery of G-Protein-Coupled Receptors.
- Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87.
- Eurofins Discovery. (2013, September 19). Eurofins Panlabs Safety Screening Webinar [Video]. YouTube.
- Al-Masoudi, N. A., et al. (2023). Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.
- FierceBiotech. (2011, June 2). DiscoveRx Corporation Announces the Expansion of KINOMEscan's Largest Commercially Available Kinase Panel.
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved from [Link]
-
Eurofins DiscoverX. (n.d.). Kinase Product Solutions. Retrieved from [Link]
Sources
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. CEREP Laboratories France - Eurofins Scientific [eurofins.com]
- 3. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Functional dynamics of G protein-coupled receptors reveal new routes for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
